1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Description
Properties
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUOGFNHFWKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627063 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153122-59-9 | |
| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Executive Summary
This document provides a comprehensive technical guide for the synthesis and analytical characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the strategic considerations for its synthesis via electrophilic aromatic iodination. We present a detailed, field-proven protocol, elucidate the mechanistic rationale behind the chosen methodology, and outline a full suite of analytical techniques for structural verification and purity assessment. The synthesis is predicated on a highly regioselective iodination of the precursor, 1-chloro-5-fluoro-2-methoxybenzene, leveraging the synergistic directing effects of the existing substituents.
Introduction and Strategic Importance
This compound is a highly functionalized haloanisole derivative. Its utility in synthetic chemistry stems from the orthogonal reactivity of its substituents. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of complex carbon frameworks.[1][2] The chloro, fluoro, and methoxy groups modulate the electronic properties and steric environment of the molecule, making it an attractive scaffold for the development of novel pharmaceutical agents and advanced materials. The precise arrangement of these functional groups allows for targeted derivatization, providing a pathway to complex molecular architectures.
Synthetic Strategy: A Mechanistic Approach
Retrosynthetic Analysis
The most logical and efficient approach to constructing this compound is through a late-stage iodination of a readily accessible precursor. The key transformation is an electrophilic aromatic substitution (SEAr) reaction.
Our retrosynthetic analysis identifies 1-chloro-5-fluoro-2-methoxybenzene as the ideal starting material. This precursor contains the core chloro-fluoro-methoxy-benzene scaffold, requiring only the regioselective installation of an iodine atom at the C4 position.
Rationale for Regioselectivity
The success of this synthesis hinges on controlling the position of iodination. The regiochemical outcome is dictated by the combined electronic effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃) at C2: This is a powerful activating group due to its +M (mesomeric) effect, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions.
-
Chloro (-Cl) at C1 and Fluoro (-F) at C5: These are deactivating groups due to their -I (inductive) effect, but they are also ortho, para-directors via their +M effect. The chloro group directs to C2, C4, and C6, while the fluoro group directs to C2, C4, and C6.
Synergistic Directing Effects: The position most favorable for electrophilic attack is C4. This is because it is:
-
Para to the chloro group at C1.
-
Ortho to the fluoro group at C5.
-
Critically, it is the only available position that benefits from the directing influence of both halogens without significant steric hindrance. The powerful methoxy group activates the entire ring, but the C4 position is uniquely favored by the convergence of directing effects from the other substituents.
This predictable regioselectivity allows for a clean transformation with a high yield of the desired isomer, forming the thermodynamic basis of our synthetic protocol.
Caption: Directing effects for iodination at the C4 position.
Experimental Protocol: Synthesis
This protocol is based on well-established methods for the iodination of activated aromatic systems using N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodine source.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Chloro-5-fluoro-2-methoxybenzene | ≥98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Alfa Aesar |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Brine (Saturated NaCl) | ACS Reagent | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 1-chloro-5-fluoro-2-methoxybenzene (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) in one portion. The mixture may turn yellow or orange.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (0.2 eq) dropwise. TFA serves as a catalyst to activate the NIS, generating a more potent electrophilic iodine species.[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The product spot should appear at a lower Rf value than the starting material. The reaction is complete upon consumption of the starting material.
-
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate. Shake until the organic layer becomes colorless, indicating that excess iodine has been quenched.
-
Work-up:
-
Add ethyl acetate to dilute the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:EtOAc).
-
Combine the product-containing fractions and evaporate the solvent to yield this compound as a white to off-white solid.
-
Characterization and Data Analysis
A combination of spectroscopic and analytical methods is required to unambiguously confirm the structure and purity of the synthesized compound.
Predicted Analytical Data
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₅ClFIO |
| Molecular Weight | 286.47 g/mol [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.7 (d, 1H, Ar-H), δ ~6.8-7.0 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The aromatic protons will show coupling consistent with their relative positions. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected peaks in the aromatic region (δ ~100-160 ppm), a peak for the methoxy carbon (δ ~55-60 ppm), and a peak at the carbon bearing the iodine (δ ~80-90 ppm). |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 286. The spectrum will exhibit a characteristic M+2 peak at m/z 288 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.[6][7] |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1580, 1480 (C=C stretch), ~1250 (C-O stretch), ~1000-1100 (C-F stretch), ~700-800 (C-Cl stretch), ~500-600 (C-I stretch).[8] |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the regiochemistry. The presence of two distinct signals in the aromatic region, each integrating to one proton and appearing as doublets (or doublets of doublets due to F-H coupling), confirms the disubstitution pattern on the ring. The singlet for the methoxy group confirms its integrity.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the calculated exact mass of 285.9058 Da.[5]
-
Elemental Analysis: For final confirmation, elemental analysis should yield carbon, hydrogen, and halogen content consistent with the molecular formula C₇H₅ClFIO.
Workflow Visualization
The overall process from synthesis to final characterization can be visualized as a logical workflow.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This guide outlines a robust and reliable methodology for the synthesis of this compound. The strategy is underpinned by a clear understanding of electrophilic aromatic substitution principles, ensuring a highly regioselective and efficient transformation. The detailed protocol provides a self-validating system with in-process controls, and the comprehensive characterization plan ensures the unambiguous structural confirmation of the final product. This molecule represents a valuable intermediate for further synthetic elaboration, and the methods described herein provide a clear and accessible pathway for its production in a research setting.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Introduction: Unveiling a Key Building Block in Modern Chemistry
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a polysubstituted aromatic compound, represents a molecule of significant interest in the realms of medicinal chemistry, material science, and synthetic organic chemistry. The strategic placement of chloro, fluoro, iodo, and methoxy groups on the benzene ring imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights crucial for researchers, scientists, and professionals in drug development. Understanding these properties is paramount as they fundamentally influence a molecule's behavior in biological systems and its suitability for various applications.[1][2][3][4][5]
The interplay of lipophilicity, solubility, and electronic effects governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug discovery.[1][2][3][4][5] This document will delve into the known and predicted properties of this compound, provide standardized protocols for their experimental determination, and discuss the implications of these properties in a research and development context.
Molecular and Physicochemical Profile
A comprehensive, experimentally verified physicochemical profile for this compound is not extensively documented in publicly available literature. However, we can compile a profile based on data from chemical suppliers and computational predictions. It is crucial to recognize that computationally derived values provide valuable estimations but should be confirmed through experimental validation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 153122-59-9 | [6] |
| Molecular Formula | C₇H₅ClFIO | [7] |
| Molecular Weight | 286.47 g/mol | [7][8] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water (predicted) | N/A |
| XLogP3 | 3.3 | [8] |
| Topological Polar Surface Area | 9.2 Ų | [8] |
| Stability | Stable under recommended storage conditions | N/A |
Note: "Not available" indicates that experimentally determined data was not found in the searched resources. Predicted values are based on computational models.
Experimental Protocols for Physicochemical Characterization
To bridge the gap in experimental data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties. These protocols are designed to be self-validating and are standard practice in the field.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress the melting range.[9]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[10][11]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[12]
-
Purity Assessment: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad range suggests the presence of impurities.[9]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial property, particularly in drug development, as it affects a compound's absorption and bioavailability.[3][13] The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]
Methodology: Qualitative Solubility Testing
-
Initial Solvent Screening:
-
Place approximately 2-5 mg of the compound into separate, clean, and dry test tubes.[14]
-
To each test tube, add 0.1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in a stepwise manner.[15]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[13]
-
Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in each solvent.[13]
-
-
Acid-Base Solubility: For compounds insoluble in water, their solubility in acidic or basic solutions can indicate the presence of functional groups.[16]
Caption: Decision tree for qualitative solubility testing.
Spectral Properties: A Glimpse into Molecular Structure
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns can provide further structural information.
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications and Future Directions
Substituted halobenzenes are versatile intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of multiple, distinct halogen atoms (F, Cl, I) on this compound allows for selective and sequential reactions, making it a valuable building block for the synthesis of complex molecules. Its potential applications could span the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research is warranted to fully explore the synthetic utility and potential biological activity of this compound and its derivatives.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimentally determined data is not yet available, this document offers a solid foundation based on predicted values and established analytical protocols. A thorough understanding and experimental determination of its properties are essential for its effective application in research and development. The methodologies and insights presented herein are intended to empower researchers to confidently work with and characterize this and other novel chemical entities.
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An In-depth Technical Guide to Substituted Chloro-Fluoro-Iodo-Methoxybenzenes for Advanced Research and Drug Development
Introduction: The Strategic Value of Polysubstituted Halobenzenes
Halogenated aromatic compounds are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of multiple, distinct halogen atoms onto a benzene ring, along with other functional groups like a methoxy moiety, creates a highly versatile scaffold for several reasons:
-
Orthogonal Reactivity: The different halogens (F, Cl, I) exhibit distinct reactivities in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for sequential and site-selective introduction of new functionalities.
-
Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] The strategic placement of fluorine, in particular, can enhance metabolic stability and binding interactions.
-
Halogen Bonding: Heavier halogens like iodine and bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in rational drug design to enhance ligand-protein binding affinity and selectivity.[4][5]
The chloro-fluoro-iodo-methoxybenzene series, therefore, represents a rich source of intermediates for the synthesis of complex and biologically active molecules.
Isomers of Chloro-Fluoro-Iodo-Methoxybenzene: A Comparative Overview
While the specific isomer 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is not prominently documented, several other isomers are commercially available and have been characterized. The table below summarizes key information for these related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene | 741715-69-5 | C₇H₅ClFIO | 286.47 g/mol |
| 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene | 677741-99-0 | C₇H₅ClFIO | 286.47 g/mol |
| 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene | 1228093-59-1 | C₇H₅ClFIO | 286.47 g/mol |
Data sourced from publicly available chemical supplier databases.
Chemical Structure Visualization
Caption: A simplified retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol (Illustrative)
The following is an illustrative protocol for a key transformation, such as a Sandmeyer-type reaction, which could be adapted for the synthesis of the target compound.
-
Diazotization of the Amine Precursor:
-
Dissolve the starting aniline (e.g., 4-Amino-2-chloro-6-fluoroanisole) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iodo-substituted benzene.
-
Spectroscopic Characterization
The structural elucidation of substituted halobenzenes relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.5 ppm) will show characteristic splitting patterns depending on the substitution pattern. The number of protons and their coupling constants (J-values) provide crucial information about the relative positions of the substituents. [6]* ¹³C NMR Spectroscopy: Aromatic carbons typically resonate in the 120-150 ppm range. The number of distinct signals can indicate the degree of symmetry in the molecule. [7]* Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations for aromatic rings appear just above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern. [8]* Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of halogens is a well-established strategy in drug design. [5]A scaffold like this compound offers several advantages:
-
Metabolic Blocking: The fluorine atom can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Fine-tuning of pKa: The electron-withdrawing nature of the halogens can modulate the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.
-
Vector for Further Synthesis: The iodine atom is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Signaling Pathway and Drug Interaction Visualization
Caption: Workflow illustrating the diversification of the core scaffold for drug discovery.
Conclusion
While the specific compound "this compound" remains elusive in common chemical databases, the broader family of chloro-fluoro-iodo-methoxybenzene isomers represents a class of high-value chemical intermediates. Their utility in constructing complex molecular architectures, driven by the orthogonal reactivity of the different halogen atoms, makes them powerful tools for researchers in drug discovery and materials science. This guide has provided a foundational overview of the known isomers, potential synthetic approaches, and the strategic rationale for their use in modern chemical research.
References
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-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]
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Halogenase engineering and its utility in medicinal chemistry. (2018). National Institutes of Health. Retrieved from [Link]
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Halogen atoms in the modern medicinal chemistry: hints for the drug design. (n.d.). PubMed. Retrieved from [Link]
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Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Retrieved from [Link]
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Spectroscopic Characterization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. In the absence of published experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring both scientific integrity and reproducibility.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and donating groups on the benzene ring creates a distinct electronic and steric environment, making its unambiguous structural elucidation paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the characterization of such novel molecules.
This guide is structured to provide a foundational understanding of the expected spectroscopic signatures of this compound. By leveraging established principles of spectroscopy and analyzing the electronic effects of the substituents, we can predict the key features of its NMR, IR, and MS spectra. This predictive analysis is coupled with detailed experimental protocols to guide researchers in the empirical verification of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively, as well as their connectivity.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen substituents (-Cl, -F, -I). The methoxy group will shield the protons, shifting them upfield, while the halogens will deshield them, causing a downfield shift.
-
H-3: This proton is ortho to the methoxy group and meta to the chloro and iodo groups. It is expected to be the more shielded of the two aromatic protons.
-
H-6: This proton is meta to the methoxy and iodo groups and ortho to the chloro group. It is expected to be the more deshielded proton.
The splitting pattern will be influenced by proton-proton coupling (³JHH) and proton-fluorine coupling (JHF).
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 6.8 - 7.1 |
| H-6 | 7.2 - 7.5 |
| -OCH₃ | 3.8 - 4.0 |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the substituents, with the carbon attached to the oxygen being the most deshielded in the aromatic region. Carbons bearing iodine often show a signal at a lower chemical shift than expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-OCH₃ | 55 - 60 |
| C-4 (C-I) | 90 - 100 |
| Aromatic Carbons | 110 - 160 |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine atom's environment. For fluoroaromatic compounds, the chemical shifts can be sensitive to the electronic nature of the other substituents on the ring.[1] A single resonance is expected, which will be split by the neighboring protons.
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) |
| F-5 | -110 to -130 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.[2][3]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. If not, the sample can be gently warmed or sonicated.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.[5]
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, use a dedicated fluorine probe or tune a broadband probe to the fluorine frequency.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak can be used as an internal reference.[6] For ¹⁹F NMR, an external standard is often used.
-
Visualization of NMR Couplings
Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and functional group vibrations.
| Predicted IR Data | ||
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C-H stretch | -OCH₃ | 2950 - 2850 |
| C=C stretch | Aromatic Ring | 1600 - 1450 |
| C-O stretch | Aryl ether | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-F stretch | Aryl fluoride | 1250 - 1100 |
| C-Cl stretch | Aryl chloride | 1100 - 1000 |
| C-I stretch | Aryl iodide | 600 - 500 |
| C-H out-of-plane bend | Substituted aromatic | 900 - 675 |
Experimental Protocol for FT-IR Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining IR spectra of solid samples.[7][8]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After analysis, release the pressure clamp and remove the bulk of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Visualization of IR Functional Group Regions
Caption: Mapping of functional groups to IR regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI), a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[10]
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₅ClFIO) is 286.47 g/mol . The mass spectrum should show a molecular ion peak at m/z 286. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 288 (M+2) with an intensity of about one-third of the M⁺˙ peak is expected.
-
Fragmentation: Aromatic compounds often show a stable molecular ion.[11] Common fragmentation pathways for this molecule would likely involve:
-
Loss of a methyl radical (·CH₃): [M - 15]⁺ at m/z 271.
-
Loss of a formyl radical (·CHO): [M - 29]⁺ at m/z 257.
-
Loss of a chlorine radical (·Cl): [M - 35]⁺ at m/z 251.
-
Loss of an iodine radical (·I): [M - 127]⁺ at m/z 159. Iodine is a good leaving group, so this fragmentation is likely.[12]
-
Experimental Protocol for Mass Spectrometry
This protocol describes the general procedure for obtaining an EI mass spectrum.[13]
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is introduced into the high-vacuum ion source of the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam to generate ions.
-
The resulting ions are accelerated and focused into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways.
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, derived from fundamental principles and analysis of its chemical structure, offer a valuable starting point for researchers. The detailed, step-by-step protocols for data acquisition are designed to ensure high-quality, reproducible results. While these predictions are based on sound scientific reasoning, it is imperative that they are validated through empirical measurement. The combination of the predictive data and the provided methodologies will empower scientists to confidently undertake the synthesis and characterization of this and other novel chemical entities.
References
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
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Bartleby. (n.d.). IR Spectrum Of Anisole. [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Wong, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
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University of California, Davis. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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Scribd. (n.d.). 08 - Infrared Spectroscopy Manual. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]
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ShortChemistry. (2020). Electron ionization and mass spectrometry. YouTube. [Link]
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University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]
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Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]
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University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website. [Link]
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Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide. [Link]
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ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. [Link]
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AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science. Its complex substitution pattern, featuring a mix of electron-donating (methoxy) and electron-withdrawing/halide groups (chloro, fluoro, iodo), imparts unique physicochemical properties that govern its behavior in solution and under stress. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. While specific experimental data for this exact compound is not widely available in public literature, this document synthesizes established principles and authoritative methodologies to empower researchers to generate reliable data. We will delve into the theoretical underpinnings of its expected solubility, provide field-proven protocols for empirical determination, and outline a robust strategy for assessing its chemical stability, grounded in international regulatory standards.
Introduction: Understanding the Molecule
The structure of this compound suggests a molecule of significant molecular weight and lipophilicity. The presence of four substituents on the benzene ring creates a sterically hindered and electronically complex system.
-
Lipophilicity: The large iodine atom and the benzene core contribute significantly to its nonpolar character. This predicts a low intrinsic solubility in aqueous media.
-
Polarity: The methoxy, fluoro, and chloro groups introduce polar moments. However, the overall molecular polarity is likely moderate and insufficient to overcome the dominant hydrophobic nature for significant aqueous solubility.
-
Reactivity: The carbon-iodine bond is the most probable site of chemical instability, being susceptible to photolytic and certain nucleophilic attacks. The methoxy group could be susceptible to acidic hydrolysis under harsh conditions.
A thorough understanding of its solubility and stability is a critical prerequisite for any application, from designing drug delivery systems to ensuring shelf-life and preventing the formation of potentially toxic degradants.
Solubility Profile: Theoretical and Practical Assessment
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[1][2] For pharmaceutical development, both aqueous and organic solvent solubility are of paramount importance.
Predicted Solubility Characteristics
Based on its structure, we can anticipate the following solubility trends:
-
Aqueous Solubility: Expected to be very low (<10 mg/L). The molecule lacks significant hydrogen bond donating capabilities and its large, hydrophobic surface area will resist solvation by water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents can interact with the polar functionalities of the molecule without the high energetic cost of disrupting a hydrogen-bonded network like water.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by van der Waals interactions with the aromatic and halogenated portions of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. While these solvents can hydrogen bond, their alkyl portions will interact favorably with the solute.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3] This method is recognized by regulatory bodies like the OECD and is suitable for substances with solubilities above 10⁻² g/L.[1][4]
Workflow for Solubility Determination
Caption: Shake-Flask method workflow for solubility.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method (OECD 105 Principle)
Causality: This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing the most reliable measure of thermodynamic solubility.[3] Using a validated analytical method like HPLC ensures accurate quantification, free from interference.[5]
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid is critical to ensure saturation is reached.[6]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 hours) to reach equilibrium.[7] Preliminary tests can determine the minimum time required.[4]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the samples or filter them through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Prepare a calibration curve of the compound using a validated HPLC-UV or LC-MS method.[5] Carefully take an aliquot of the clear supernatant (the saturated solution), dilute it to fall within the calibration range, and analyze it to determine the concentration.
-
Verification: To confirm equilibrium was reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.[7]
Table 1: Predicted vs. Experimental Solubility Data Template
| Solvent System | Predicted Solubility | Experimental Value (mg/mL) at 25°C | Analytical Method |
| Purified Water | Very Low | [To be determined] | HPLC-UV |
| PBS (pH 7.4) | Very Low | [To be determined] | HPLC-UV |
| Ethanol | Moderate | [To be determined] | HPLC-UV |
| DMSO | High | [To be determined] | HPLC-UV |
| Hexane | Moderate | [To be determined] | HPLC-UV |
Stability Profile: A Forced Degradation Approach
Stability testing is essential to understand how a molecule's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] Forced degradation studies , or stress testing, are the cornerstone of this process.[10] They are mandated by ICH guidelines (specifically ICH Q1A) to identify likely degradation products and establish the intrinsic stability of a molecule.[11][12]
Rationale for Stress Conditions
The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This provides sufficient degradants for analytical method development and pathway elucidation without being so destructive that the primary pathways are obscured.[10]
-
Hydrolysis (Acidic & Basic): Probes susceptibility to pH-mediated degradation. The methoxy ether linkage could be a target for acid hydrolysis.
-
Oxidation: Assesses reactivity towards oxidative species. The electron-rich aromatic ring is a potential site for oxidation.
-
Photolysis: The carbon-iodine bond is often photosensitive. ICH Q1B provides a clear guideline for photostability testing.[11]
-
Thermal: Evaluates the molecule's stability at elevated temperatures, simulating long-term storage in accelerated conditions.[8]
Logical Flow of a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 2: Forced Degradation Study
Causality: This protocol systematically exposes the molecule to a range of harsh conditions to rapidly identify its potential liabilities. The use of a stability-indicating HPLC method is crucial; this is an analytical procedure proven to separate the parent compound from all potential process impurities and degradation products, ensuring accurate quantification.[13][14]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Condition Application:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal: Store the stock solution (in a sealed vial to prevent evaporation) at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil.
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A good starting point would be a gradient reversed-phase method on a C18 column with UV detection.[13] The method must be able to resolve the parent peak from all new peaks that appear under stress.
-
Data Interpretation: Calculate the percentage degradation of the parent compound and the relative percentage of each degradation product (by peak area). Aim for conditions that yield a 5-20% loss of the active ingredient.[10]
Table 2: Sample Data from Forced Degradation Study
| Condition | Time (h) | Parent Compound Assay (%) | Degradant 1 Area (%) | Degradant 2 Area (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 92.1 | 6.8 | Not Detected | 98.9 |
| 0.1 M NaOH, 60°C | 24 | 98.5 | Not Detected | Not Detected | 98.5 |
| 3% H₂O₂, RT | 24 | 85.4 | 3.1 | 10.2 | 98.7 |
| 80°C Heat | 24 | 99.2 | Not Detected | Not Detected | 99.2 |
| ICH Photostability | - | 75.3 | 21.5 | Not Detected | 96.8 |
Note: Data is illustrative.
Conclusion and Forward Look
This guide has established a comprehensive, scientifically-grounded framework for the characterization of this compound. The inherent lipophilicity of the molecule suggests low aqueous solubility, a critical parameter that must be empirically determined using robust methods like the shake-flask protocol. The stability profile, investigated via a systematic forced degradation study, will reveal the molecule's liabilities, with the carbon-iodine bond being a key area of concern for photostability.
The execution of these protocols will generate the foundational data required for any successful research or development program. This information is indispensable for formulation scientists to develop appropriate delivery systems, for medicinal chemists to understand structure-stability relationships, and for regulatory professionals to build a comprehensive data package.
References
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OECD Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]
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OECD iLibrary. (1995). Test No. 105: Water Solubility. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]
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YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
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SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]
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protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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SciSpace. (2018). Stability Indicating HPLC Method Development and Validation. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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The Strategic Utility of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Polysubstituted benzene derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced materials. The precise installation of multiple, distinct functional groups onto an aromatic core is a formidable challenge in synthetic organic chemistry, yet it unlocks access to novel chemical space and finely tuned molecular properties. This in-depth technical guide focuses on the strategic applications of a highly functionalized building block, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene . We will explore the inherent reactivity of this molecule, dictated by the electronic and steric interplay of its substituents, and delineate its potential as a versatile intermediate in the synthesis of complex molecular architectures. This guide will provide not only theoretical insights but also actionable experimental protocols for key transformations, empowering researchers to leverage the unique synthetic potential of this and structurally related compounds.
Introduction: Unveiling a Versatile Synthetic Building Block
The title compound, this compound, is a testament to the advances in synthetic methodology that allow for the creation of highly decorated aromatic rings. The presence of three distinct halogen atoms (chloro, fluoro, and iodo) alongside a methoxy group on a benzene ring presents a rich platform for selective, sequential chemical modifications. The utility of such molecules is particularly pronounced in medicinal chemistry, where the introduction of halogens can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic profile. For instance, fluorine is often incorporated to enhance metabolic stability and binding affinity, while chlorine can serve as a bioisostere for other functional groups and participate in crucial halogen bonding interactions.
The true synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl, allowing for regioselective functionalization of the iodine-bearing carbon without disturbing the chloro and fluoro substituents. This orthogonal reactivity is the cornerstone of its application as a linchpin for the assembly of complex, multi-substituted aromatic systems.
Below is the structure of this compound:
Caption: Structure of this compound.
Proposed Synthesis of the Core Scaffold
While not extensively documented, a plausible synthetic route to this compound can be devised from commercially available starting materials, leveraging well-established aromatic functionalization reactions. A likely precursor is a suitably substituted aniline, which can then undergo a Sandmeyer reaction to introduce the iodine atom.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway to the title compound.
The synthesis would commence with 4-chloro-2-fluoro-5-methoxyaniline. Diazotization of the aniline with sodium nitrite in the presence of a strong acid like hydrochloric acid would yield the corresponding diazonium salt. Subsequent treatment of the diazonium salt with potassium iodide, often with a copper(I) iodide catalyst, would afford the desired this compound. This one-pot diazotization-iodination procedure is a robust and scalable method for the synthesis of aryl iodides.[1]
Key Applications in Regioselective Cross-Coupling Reactions
The primary utility of this compound is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene (5 mL) and ethanol (2 mL), followed by an aqueous solution of a base, such as 2M sodium carbonate (2.0 mmol).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-90 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-phenyl-1-chloro-5-fluoro-2-methoxybenzene.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | >90 (Est.) |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | >90 (Est.) |
(Yields are estimated based on similar reactions reported in the literature)
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[2][3]
Caption: General scheme for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)), and a copper(I) cocatalyst (e.g., CuI (0.04 mmol, 4 mol%)).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL) and a suitable base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 mmol).
-
Addition of Alkyne: Add phenylacetylene (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography yields the desired 1-chloro-5-fluoro-2-methoxy-4-(phenylethynyl)benzene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of arylamines from aryl halides.[4][5][6]
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To a glovebox-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%)), a suitable phosphine ligand (e.g., XPhos (0.03 mmol, 3 mol%)), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (1.4 mmol)).
-
Addition of Reactants: Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube.
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to give the desired N-arylated morpholine derivative.
Sequential Functionalization and Advanced Applications
The true elegance of using this compound as a building block lies in the potential for sequential cross-coupling reactions. After the initial selective functionalization at the C-I bond, the less reactive C-Cl bond can be activated for a second cross-coupling reaction under more forcing conditions or with a more specialized catalytic system. This allows for the controlled, stepwise introduction of different functionalities onto the aromatic ring, a strategy of immense value in the synthesis of complex drug molecules and functional materials.
Caption: Strategy for sequential cross-coupling reactions.
This stepwise approach enables the construction of highly substituted, non-symmetrical biaryls, aryl-alkynes, and arylamines, which are often challenging to synthesize via other methods. The methoxy group can also be a handle for further modification, such as demethylation to a phenol, which can then be used in etherification or other reactions.
Conclusion
This compound represents a highly valuable and versatile building block for modern organic synthesis. Its utility is primarily derived from the orthogonal reactivity of its halogen substituents, which allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided a framework for understanding the reactivity of this compound and has offered practical, step-by-step protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For researchers in drug discovery and materials science, mastering the chemistry of such polysubstituted aromatic scaffolds is a key enabler for the innovation of novel molecular entities with tailored properties.
References
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. [Link]
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Sandmeyer reaction. (2023). In Wikipedia. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). National Institutes of Health. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com. [Link]
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One-Step Preparation of Some 3-Substituted Anisoles. (n.d.). ACS Figshare. [Link]
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1-Chloro-5-fluoro-2-iodo-3-methylbenzene. (n.d.). MySkinRecipes. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Anisole. (n.d.). Organic Syntheses. [Link]
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). National Institutes of Health. [Link]
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-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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Regioselective Cross‐Coupling Reactions of Multiple Halogenated Nitrogen‐, Oxygen‐, and Sulfur‐Containing Heterocycles. (2005). Sci-Hub. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). National Institutes of Health. [Link]
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Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. (2025). ResearchGate. [Link]
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Flow Chemistry: Sonogashira Coupling. (n.d.). Semantic Scholar. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Semantic Scholar. [Link]
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(PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2025). ResearchGate. [Link]
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Benzene, 1-chloro-4-fluoro-. (n.d.). PubChem. [Link]
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Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv. [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. [Link]
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(PDF) Iron-catalysed Sonogashira Reactions. (2025). ResearchGate. [Link]
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A Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene as a strategic building block for the synthesis of complex heterocyclic compounds. The unique substitution pattern of this aromatic scaffold, featuring four distinct halogens and a methoxy group, offers a rich platform for selective, regiocontrolled functionalization. This document will elucidate the physicochemical properties of the title compound and detail its application in the synthesis of high-value heterocyclic cores, including benzofurans, indoles, and quinolines. By leveraging well-established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, this guide will provide researchers, scientists, and drug development professionals with actionable insights and detailed experimental protocols to harness the synthetic potential of this versatile intermediate.
Introduction: The Strategic Advantage of Polysubstituted Aromatics
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is paramount to tailoring the desired pharmacological or material properties. Halogenated aromatic compounds, in particular, serve as versatile precursors due to the differential reactivity of carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions. This compound emerges as a particularly compelling building block due to its orthogonal reactivity. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine and carbon-fluorine bonds. This inherent reactivity hierarchy allows for selective functionalization at the C-4 position, leaving the other halogenated sites available for subsequent transformations. The methoxy group, an electron-donating entity, also influences the electronic properties of the ring and can be a synthetic handle for further modifications, such as demethylation to a phenol or conversion to an aniline.
This guide will demonstrate how the strategic application of Sonogashira, Suzuki, and Buchwald-Hartwig couplings, followed by intramolecular cyclization, can unlock efficient pathways to diverse and complex heterocyclic systems.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1395397-57-1 | Supplier Data |
| Molecular Formula | C₇H₅ClFIO | Calculated |
| Molecular Weight | 286.47 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | Not reported (expected to be a low-melting solid) | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Inferred from similar compounds |
| Calculated logP | ~3.1 | ChemScene |
Spectroscopic Data (Predicted/Representative)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.3-7.5 (m, 1H), 6.8-7.0 (m, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155-160 (d, J = ~245 Hz, C-F), 145-150 (C-O), 120-125 (d, J = ~20 Hz, C-Cl), 115-120 (d, J = ~5 Hz, C-H), 110-115 (d, J = ~25 Hz, C-H), 90-95 (C-I), 56.5 (O-CH₃).
-
IR (KBr, cm⁻¹): 3050-3150 (Ar C-H), 2850-2950 (C-H), 1580, 1480 (C=C), 1250 (C-O), 1050 (C-F), 800-850 (C-Cl), 600-650 (C-I).
-
Mass Spec (EI): m/z (%) = 286 (M⁺), 271 (M⁺ - CH₃), 159 (M⁺ - I).
Application in Heterocyclic Synthesis: Benzofurans
The benzofuran scaffold is a privileged core in numerous natural products and pharmaceuticals. A powerful strategy for its synthesis involves the intramolecular cyclization of 2-alkynylphenols. This compound can be strategically elaborated into a suitable precursor for this transformation.
Synthetic Strategy
The proposed synthetic pathway commences with a Sonogashira coupling to install the alkyne moiety at the reactive iodine position. The methoxy group is then cleaved to unmask the phenol, which subsequently undergoes an intramolecular cyclization to furnish the benzofuran ring.
Caption: Synthetic workflow for substituted benzofurans.
Experimental Protocol: Tandem Sonogashira Coupling and Cyclization
This protocol outlines a one-pot procedure for the synthesis of a 2-arylbenzofuran derivative, a common motif in medicinal chemistry.
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous triethylamine (3.0 mL) and anhydrous THF (5.0 mL).
-
To this stirred suspension, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Step 2: Intramolecular Cyclization
-
Once the Sonogashira coupling is complete, cool the reaction mixture to room temperature.
-
Add potassium carbonate (2.0 mmol) and copper(I) iodide (0.1 mmol).
-
Heat the mixture to reflux (or 100 °C) and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired benzofuran.
Causality and Experimental Choices:
-
Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and robust choice for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Cyclization: The copper-catalyzed intramolecular cyclization of the intermediate 2-alkynylphenol is a well-established method for forming the benzofuran ring. The base facilitates the deprotonation of the phenol, and the copper(I) salt promotes the nucleophilic attack of the phenoxide onto the alkyne.
Application in Heterocyclic Synthesis: Indoles
The indole nucleus is one of the most ubiquitous heterocyclic motifs in biologically active compounds. The Larock indole synthesis, a palladium-catalyzed annulation of 2-iodoanilines and alkynes, provides a convergent and flexible route to this important scaffold.
Synthetic Strategy
To utilize this compound in a Larock indole synthesis, the methoxy group must first be converted to an amino group. This can be achieved through a nitration-reduction sequence. The resulting 2-iodoaniline can then be directly used in the Larock annulation.
Caption: Synthetic workflow for substituted indoles.
Experimental Protocol: Larock Indole Synthesis
This protocol describes the synthesis of a 2,3-disubstituted indole from a 2-iodoaniline precursor.
Step 1: Synthesis of 2-Iodoaniline Precursor (Illustrative)
-
Nitration: Carefully add this compound (1.0 mmol) to a mixture of concentrated sulfuric acid (2 mL) and fuming nitric acid (1 mL) at 0 °C. Stir for 1-2 hours, then pour onto ice and extract with ethyl acetate. The regioselectivity of nitration will be directed by the existing substituents.
-
Reduction: Dissolve the purified nitro-intermediate in ethanol (10 mL) and add SnCl₂·2H₂O (4.0 mmol). Heat the mixture to reflux for 2-4 hours. Cool, basify with aqueous NaOH, and extract with ethyl acetate to yield the aniline.
Step 2: Larock Annulation
-
In a pressure vessel, combine the 2-iodoaniline derivative (1.0 mmol), the disubstituted alkyne (1.5 mmol), palladium(II) acetate (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5.0 mL).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the indole product.
Causality and Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Base: Potassium carbonate is a mild base that is sufficient to facilitate the reaction. Stronger bases can also be used.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Regioselectivity: In the Larock indole synthesis with unsymmetrical alkynes, the bulkier substituent typically directs itself to the 2-position of the indole.
Application in Heterocyclic Synthesis: Quinolines
Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A common synthetic route is the Friedländer annulation, which can be accessed from 2-aminobiaryl precursors.
Synthetic Strategy
The synthesis of quinolines from this compound can be envisioned through an initial Suzuki coupling to form a biaryl system, followed by functional group manipulation and cyclization. The key is the selective coupling at the iodo-position.
Caption: Synthetic workflow for substituted quinolines.
Experimental Protocol: Suzuki Coupling and Friedländer Annulation
This protocol outlines the synthesis of a substituted quinoline via a Suzuki coupling followed by a cyclization reaction.
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of dioxane (8 mL) and water (2 mL) in a microwave vial, add the 2-iodoaniline derivative (prepared as in section 4.2, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 2-aminobiaryl.
Step 2: Friedländer Annulation
-
Combine the 2-aminobiaryl ketone (prepared via oxidation of the corresponding alcohol, which in turn can be formed from the biaryl intermediate) (1.0 mmol) and a ketone with an α-methylene group (e.g., acetone, 2.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize to obtain the pure quinoline.
Causality and Experimental Choices:
-
Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant method for C-C bond formation. The use of a palladium catalyst with phosphine ligands is standard. The reactivity order of halogens (I > Br > Cl) allows for selective coupling at the iodine position.
-
Friedländer Annulation: This is a classic and reliable method for quinoline synthesis. The base catalyzes the condensation between the amino group of the 2-aminobiaryl ketone and the α-methylene of the coupling partner, followed by cyclization and dehydration.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its distinct pattern of halogen substitution allows for regioselective cross-coupling reactions, primarily at the iodo-position, providing a gateway to a wide array of complex intermediates. This guide has demonstrated plausible and efficient synthetic routes to valuable heterocyclic cores, including benzofurans, indoles, and quinolines, by combining the selective functionalization of this starting material with well-established cyclization strategies. The provided protocols, grounded in authoritative literature, offer a solid foundation for researchers to explore the full potential of this powerful synthetic tool in drug discovery and materials science.
References
-
Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2019 , 9, 15754-15758. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water - (Kgw), n-octanol/water- (Kow) and gas/n-octanol (Kgo) partition coefficients. Fresenius' Journal of Analytical Chemistry, 2001 , 371(5), 598-606. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society, 2023 . [Link]
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Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 2009 , 74(15), 5599–5602. [Link]
-
Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 2022 , 10, 880099. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. Slideshare, 2024 . [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 2021 , 85, 132023. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2014 , 4, 2806-2809. [Link]
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Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 2022 , 10, 880099. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]
-
Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. ResearchGate. [Link]
- Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-
An In-depth Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene: Synthesis, and Plausible Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document reconstructs a plausible synthetic pathway based on established and well-documented organic chemistry methodologies. We will delve into the strategic considerations for its synthesis, detailing a step-by-step experimental protocol. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.
Introduction and Significance
This compound is a polysubstituted aromatic compound featuring a unique combination of halogen and methoxy functional groups. The presence and specific arrangement of these substituents—a chloro, a fluoro, an iodo, and a methoxy group—on the benzene ring make it a potentially valuable building block in organic synthesis. The iodo-substituent, in particular, is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are pivotal in the construction of complex molecular architectures.[1]
The combination of different halogens offers opportunities for selective functionalization, and the methoxy group influences the electronic properties and reactivity of the aromatic ring. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
A Plausible Historical Context and Retrosynthetic Analysis
A direct citation for the first synthesis of this compound is not prominently available in scientific literature. However, its synthesis can be logically deduced from established chemical principles. The most probable synthetic strategy would involve the sequential introduction of the substituents onto a simpler, commercially available starting material. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
This analysis suggests that a likely precursor is a chloro-fluoro-anisole, which can then be iodinated. The challenge lies in achieving the desired regioselectivity.
Proposed Synthesis Pathway
Based on the retrosynthetic analysis and documented methodologies for similar compounds, a plausible forward synthesis is proposed, starting from the commercially available 3-chloro-5-fluoroaniline.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Chloro-5-fluoroanisole from 3-Chloro-5-fluoroaniline
This transformation involves a three-step one-pot procedure: diazotization of the aniline, hydrolysis of the diazonium salt to a phenol, and subsequent methylation.
-
Rationale: The Sandmeyer-type reaction is a classic and reliable method for converting anilines to a wide range of functional groups via a diazonium salt intermediate.[2] Hydrolysis of the diazonium salt provides the corresponding phenol, which can then be easily methylated.
-
Protocol:
-
To a stirred solution of 3-chloro-5-fluoroaniline (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The mixture is refluxed for 1-2 hours until the evolution of nitrogen gas ceases.
-
After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-chloro-5-fluorophenol.
-
The crude phenol is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (2.0 eq) is added, followed by the dropwise addition of a methylating agent like dimethyl sulfate (DMS) or methyl iodide (1.2 eq).
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give 3-chloro-5-fluoroanisole, which can be purified by column chromatography.[3]
-
Step 2: Iodination of 3-Chloro-5-fluoroanisole
The final step is the regioselective iodination of the synthesized 3-chloro-5-fluoroanisole. The directing effects of the substituents on the aromatic ring are crucial in determining the position of iodination. The methoxy group is a strong activating, ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The position para to the strongly activating methoxy group (position 4) is the most likely site for electrophilic substitution.
-
Rationale: The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is a well-established method for the mild and regioselective iodination of electron-rich aromatic compounds.[4] This method often provides high yields and avoids the use of harsher iodinating agents.
-
Protocol:
-
To a solution of 3-chloro-5-fluoroanisole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, N-iodosuccinimide (1.1 eq) is added.
-
A catalytic amount of trifluoroacetic acid (0.1 eq) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.
-
Characterization Data (Predicted)
| Property | Predicted Value/Observation |
| Molecular Formula | C₇H₅ClFINO |
| Molecular Weight | 301.47 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region, and a singlet for the methoxy group around 3.8-4.0 ppm. |
| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with the carbon bearing the iodine atom showing a characteristic upfield shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Conclusion
While the historical discovery of this compound is not explicitly documented, its synthesis is highly feasible through established synthetic organic chemistry routes. This guide has provided a plausible and detailed synthetic pathway, starting from a commercially available precursor. The described methodologies, particularly the use of Sandmeyer-type reactions and mild electrophilic iodination, represent a robust approach for obtaining this and similar polysubstituted aromatic compounds. This technical guide serves as a foundational resource for researchers aiming to synthesize and explore the potential applications of this versatile chemical entity in drug discovery and materials science.
References
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Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
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Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. CyberLeninka. [Link]
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Preparation of 4-iodoanisole. PrepChem.com. [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]
-
Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. ResearchGate. [Link]
- Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [No valid URL found]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
- Synthesis method of 4-iodoanisole.
- Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
-
A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]
-
Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. [Link]
-
3-Chloro-5-fluoroanisole. Wychem. [Link]
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An In-Depth Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene for Novel Compound Library Synthesis
Foreword: The Strategic Value of Polysubstituted Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents, the design and synthesis of diverse compound libraries stand as a cornerstone of modern drug discovery. The judicious selection of molecular building blocks is paramount to the successful exploration of chemical space and the identification of promising lead candidates. Among the myriad of available synthons, polyhalogenated aromatic compounds have emerged as exceptionally versatile scaffolds. Their unique electronic properties and the differential reactivity of their carbon-halogen bonds offer a powerful platform for the sequential and site-selective introduction of molecular diversity. This guide focuses on a particularly strategic building block: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene . Its trifunctionalized core, featuring iodo, chloro, and fluoro substituents, provides a hierarchical array of reactive handles for a suite of robust and reliable cross-coupling reactions. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing not only the theoretical underpinnings of this scaffold's utility but also practical, field-proven insights into its application for the construction of novel compound libraries.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's physicochemical properties is fundamental to its effective application in synthesis. The table below summarizes the key computed and experimental data for this compound and its isomers.
| Property | This compound | 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene | 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene |
| CAS Number | 677741-99-0[1] | 741715-69-5[2] | 1228093-59-1[3] |
| Molecular Formula | C₇H₅ClFIO | C₇H₅ClFIO | C₇H₅ClFIO |
| Molecular Weight | 286.47 g/mol | 286.47 g/mol | 286.47 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Storage | Keep in dark place, sealed in dry, room temperature | Keep in dark place, sealed in dry, room temperature[2] | Keep in dark place, sealed in dry, room temperature |
The Cornerstone of Reactivity: Site-Selective Cross-Coupling
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This predictable hierarchy allows for the sequential functionalization of the aromatic core, enabling a divergent approach to library synthesis from a single, advanced intermediate.
The generally accepted order of reactivity for carbon-halogen bonds in oxidative addition to a palladium(0) center is:
C-I > C-Br > C-OTf > C-Cl [4][5]
This principle is the cornerstone of chemoselective cross-coupling on polyhalogenated substrates. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond makes the iodo position the primary site for reaction under standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig conditions. The C-F bond, being the strongest carbon-halogen bond, is generally inert to these palladium-catalyzed transformations, serving as a stable modulator of the electronic properties of the final compounds.
The methoxy and fluoro substituents also play a crucial role in modulating the reactivity of the aryl halide. The electron-donating methoxy group and the electron-withdrawing fluoro group influence the electron density of the aromatic ring, which in turn can affect the rate of oxidative addition at each halogenated position.
Below is a conceptual workflow illustrating the strategic, sequential functionalization of this compound.
Caption: Sequential functionalization strategy for this compound.
Experimental Protocols: A Practical Guide
Suzuki-Miyaura Coupling at the C-Iodo Position
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and it is the most common first transformation on this scaffold.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling at the iodo-position.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table of Typical Suzuki-Miyaura Reaction Parameters:
| Parameter | Condition | Rationale/Expert Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, a ligand system like SPhos can improve catalytic activity and yield. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective for less reactive boronic acids but is also more expensive. K₂CO₃ is a good starting point for most reactions. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | The presence of water is often crucial for the efficiency of the transmetalation step. The choice of organic solvent can influence solubility and reaction temperature. |
| Temperature | 80-100 °C | Sufficient to promote the reaction without causing significant decomposition of the catalyst or starting materials. |
Sonogashira Coupling at the C-Iodo Position
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.
Reaction Scheme:
Caption: General scheme for Sonogashira coupling at the iodo-position.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) cocatalyst like CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Typical Sonogashira Reaction Parameters:
| Parameter | Condition | Rationale/Expert Insight |
| Catalyst | PdCl₂(PPh₃)₂, CuI | The combination of a palladium catalyst and a copper(I) cocatalyst is the standard for Sonogashira reactions.[6] |
| Base/Solvent | Et₃N, DIPA | The amine serves as both the base to deprotonate the alkyne and often as the solvent. |
| Temperature | Room Temperature to 50 °C | The high reactivity of the C-I bond often allows for mild reaction conditions. |
Buchwald-Hartwig Amination at the C-Iodo or C-Chloro Position
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active compounds. While selective amination at the C-Iodo position is expected under mild conditions, amination at the C-Chloro position can be achieved with more forcing conditions and specialized catalyst systems after the C-Iodo position has been functionalized.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Protocol (for C-Iodo position):
-
In a glovebox or under an inert atmosphere, add the mono-functionalized intermediate (where the iodo-position has been reacted) (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like BINAP or Xantphos (2-4 mol%) to a dry Schlenk tube.
-
Add a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.).
-
Add the amine (1.2-1.5 equiv.).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Table of Typical Buchwald-Hartwig Reaction Parameters:
| Parameter | Condition for C-Iodo | Condition for C-Chloro | Rationale/Expert Insight |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos or SPhos | Aryl chlorides require more electron-rich and sterically hindered ligands to facilitate the more difficult oxidative addition step. |
| Base | K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS | Stronger bases are often required for the less reactive aryl chlorides. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally needed to overcome the higher activation energy for the C-Cl bond cleavage. |
Strategic Application in Novel Compound Library Synthesis
The true power of this compound lies in its ability to serve as a central hub for the creation of diverse molecular libraries. By leveraging the differential reactivity of the halogen substituents, a multitude of synthetic pathways can be envisioned.
A typical library synthesis workflow might proceed as follows:
Caption: A divergent workflow for novel compound library synthesis.
This divergent approach allows for the rapid generation of a large number of structurally distinct molecules from a single starting material. The resulting libraries can then be screened for biological activity, with the stable fluoro and methoxy substituents providing additional points for modulating pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Outlook
This compound represents a highly valuable and strategically designed building block for the synthesis of novel compound libraries. Its predictable, hierarchical reactivity in key cross-coupling reactions provides a robust and flexible platform for medicinal chemists to explore vast regions of chemical space. The ability to perform sequential, site-selective functionalizations allows for the efficient construction of complex molecular architectures with a high degree of diversity. As the demand for novel, drug-like molecules continues to grow, the strategic implementation of such versatile scaffolds will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
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Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Suzuki, A. (2004). Suzuki-Miyaura Coupling. Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2364–2373. [Link]
-
MySkinRecipes. (n.d.). 1-Chloro-5-fluoro-2-iodo-3-methylbenzene. Retrieved from [Link]
- Hert, J., et al. (2020).
-
PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. Retrieved from [Link]
- Google Patents. (n.d.). Fluoro-chloro-benzene derivatives.
- Google Patents. (n.d.). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (n.d.). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and use thereof.
-
ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron-catalysed Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
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Safety and handling precautions for "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene"
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safe Handling and Management of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Introduction and Compound Profile
This compound is a poly-substituted halogenated aromatic compound, a class of molecules pivotal in modern synthetic chemistry and drug discovery. Its unique substitution pattern makes it a valuable intermediate for introducing complex functionalities into target molecules. However, the presence of multiple halogens (Chlorine, Fluorine, Iodine) and a methoxy group on the benzene ring dictates a specific reactivity and toxicological profile that necessitates rigorous safety and handling protocols.
This guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting. It moves beyond mere procedural steps to explain the scientific rationale behind each precaution, ensuring that researchers can build a self-validating system of safety. Adherence to these protocols is paramount for protecting personnel, ensuring experimental integrity, and maintaining environmental compliance.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 153122-59-9 |
| Molecular Formula | C₇H₅ClFIO |
| Synonyms | Not Available |
GHS Hazard Identification and Classification
Based on available Safety Data Sheet (SDS) information, this compound is classified as hazardous. The Globally Harmonized System (GHS) classifications provide a universal understanding of the potential dangers.
Summary of Hazards
The primary hazards associated with this compound are related to acute toxicity and irritation. The GHS07 "Exclamation Mark" pictogram is applicable.
| GHS Classification | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
STOT: Specific Target Organ Toxicity
The causality behind these classifications lies in the chemical nature of halogenated aromatics. They can interfere with biological membranes and metabolic pathways, leading to irritation upon contact with skin and eyes. If inhaled, the fine particles or vapors can irritate the sensitive tissues of the respiratory tract. Ingestion can lead to systemic toxic effects.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with administrative controls and robust PPE. This hierarchy is a foundational concept in laboratory safety.
Caption: A systematic workflow for managing accidental spills of the compound.
Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear the appropriate PPE as described in Section 3.2.
-
Containment: Do not let the product enter drains. Cover the spill with an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste. Avoid creating dust.
-
Disposal: Label the container clearly and dispose of it according to institutional and local regulations for halogenated organic waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Considerations
As a halogenated organic compound, this compound must not be disposed of down the drain or in regular trash.
-
Waste Stream: It must be collected in a designated "Halogenated Organic Waste" container that is clearly labeled.
-
Segregation: Keep this waste stream separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
References
- Benchchem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- CymitQuimica. (2024). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-4-iodobenzene.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual.
- PubChem. 1-Chloro-2-fluoro-4-iodobenzene. National Center for Biotechnology Information.
- Echemi. 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets.
- BLDpharm. 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene.
- Temple University. Halogenated Solvents in Laboratories. Campus Operations.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloroanisole. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zGqehdWNtQkHu0SzyAXL2sre00VKeicEvg_kqsuoy4R4fkImfwW0xgvT0Wv90mQTypWZYtoAt4xG91HBIziwO4XF8FZNy4ofnD6QB-5ELIxmb0SruzpPfnQxIbxNNfuNRPPihPWJmH64Nsr1-rbnTYPG5obQ2F8ZUASw_SbOKgWgTKOnDLkDOCoapExeBFZS]([Link]
Methodological & Application
Application Notes & Protocol: Strategic Suzuki Coupling of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene for Advanced Synthesis
Introduction: Navigating Polysubstituted Arenes in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4][5] This application note provides a detailed protocol and technical guidance for the strategic Suzuki coupling of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene , a polysubstituted aryl halide with significant potential as a building block for novel pharmaceuticals and functional materials. The strategic positioning of iodo, chloro, fluoro, and methoxy groups offers multiple points for diversification, but also presents a unique set of challenges in achieving selective and efficient coupling. This guide will dissect the causality behind the experimental choices to ensure a robust and reproducible protocol.
The Strategic Advantage of this compound
The structure of this compound is tailored for sequential, site-selective cross-coupling reactions. The disparate reactivity of the aryl-iodide and aryl-chloride bonds under palladium catalysis is the lynchpin of this strategy. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more stable C-Cl bond.[6][7] This reactivity differential allows for the initial Suzuki coupling to occur selectively at the iodo-position, leaving the chloro-substituent intact for subsequent transformations.
The fluoro and methoxy substituents further modulate the electronic properties of the aromatic ring, influencing the oxidative addition step and potentially the overall reaction kinetics. Understanding these electronic and steric factors is crucial for the rational design of a successful coupling protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8] A brief overview of the key steps provides the foundation for understanding the role of each reaction component:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-I bond in our substrate) to form a Pd(II) intermediate. Electron-rich ligands on the palladium center can facilitate this step.[7][8]
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][8]
Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent, making careful selection paramount for a successful reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling at the Iodo-Position
This protocol is designed for the selective coupling of an aryl boronic acid with this compound at the C-I bond.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| This compound | 741715-69-5 | 286.45 | Ensure high purity.[10] |
| Arylboronic Acid | Varies | Varies | Use 1.2-1.5 equivalents. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | A reliable Pd(0) source. Alternatively, a pre-catalyst like Pd(dppf)Cl₂ can be used.[11] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered. Other bases like K₃PO₄ can be screened for optimization.[9][12][13] |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, degassed. Other solvents like toluene or 2-MeTHF can be considered.[12] |
| Water | 7732-18-5 | 18.02 | Degassed. |
Reaction Setup and Procedure
Caption: A streamlined workflow for the Suzuki coupling protocol.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.). The use of air-stable pre-catalysts can simplify this step.[14]
-
Solvent Addition: The flask is sealed with a septum, and the atmosphere is thoroughly purged with nitrogen or argon. Degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) are then added via syringe.[1][15] The addition of water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[1]
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.[16] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[16]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[17][18]
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: For the coupling of an aryl iodide, a standard catalyst like Pd(PPh₃)₄ is often sufficient. However, for more challenging couplings or if the subsequent coupling of the chloride is desired, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) may be necessary to promote the oxidative addition of the C-Cl bond in a later step.[12][19]
-
The Role of the Base: The base is critical for the transmetalation step.[9] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive boronic acids or in cases of competing protodeboronation, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial.[9][12]
-
Solvent System: A mixture of an organic solvent and water is commonly used.[1][20] The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reagents, while water helps to dissolve the inorganic base.[1] The choice of solvent can also influence the stability of the starting materials and the reaction rate.[21] It is imperative to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[14]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or inefficient transmetalation. | Ensure an inert atmosphere, screen different palladium catalysts and ligands, increase the temperature, or try a stronger base. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., NaHCO₃), anhydrous conditions with K₃PO₄, or switch to a more stable boronic ester (e.g., a pinacol ester).[1][12] |
| Homocoupling | Presence of oxygen, or side reactions of the boronic acid. | Thoroughly degas all solvents and the reaction vessel. Use a slight excess of the boronic acid. |
| Reaction at Chloro-position | The reaction conditions are too harsh, leading to loss of selectivity. | Lower the reaction temperature or use a less active catalyst system for the initial coupling. |
Safety Considerations
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like 1,4-dioxane are flammable and have associated health risks.[12]
-
Some Suzuki coupling reactions can be exothermic, especially at a larger scale.[22][23][24] It is crucial to monitor the reaction temperature and ensure adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the regioselective synthesis of complex biaryl compounds. By leveraging the differential reactivity of the C-I and C-Cl bonds, a stepwise approach to molecular diversification is possible. The success of this protocol hinges on the careful selection of the catalyst, base, and solvent system, all of which are dictated by the fundamental principles of the catalytic cycle. This application note provides a robust starting point for researchers and scientists, with the understanding that optimization may be necessary for specific substrate combinations.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Smolecule.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions between Dihydropyranylindium Reagents and Aryl Halides. Synthesis of C-Aryl Glycals. Organic Letters. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
Hydrophilic Suzuki-coupling product workup?. Reddit. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Don't Forget the Workup. American Chemical Society. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. [Link]
-
The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Organometallics. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
(a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
-
1-Chloro-2-fluoro-4-iodobenzene. PubChem. [Link]
-
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
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Application Note & Protocol: Selective Sonogashira Coupling of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a detailed protocol and technical guide for the selective Sonogashira reaction on the polyhalogenated aromatic substrate, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene . We will explore the mechanistic basis for the reaction's high selectivity, detail the optimal reaction conditions, and provide a step-by-step protocol for researchers in synthetic chemistry and drug development. The inherent differences in reactivity among aryl halides (I > Br > Cl) are leveraged to functionalize the C-I bond exclusively, preserving the chloro and fluoro substituents for subsequent transformations.[2][3]
Introduction: The Strategic Value of Selective Coupling
Polyhalogenated aromatic compounds are valuable building blocks in medicinal chemistry and materials science. They offer multiple reaction sites that can be addressed in a controlled, sequential manner to build molecular complexity. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is exceptionally well-suited for this strategy due to its mild reaction conditions and high functional group tolerance.[2][4]
The substrate, This compound , presents a classic case for chemoselective functionalization. The primary challenge and opportunity lie in exploiting the differential reactivity of the three halogen atoms. The rate-determining step for the palladium catalyst in the Sonogashira cycle is typically the oxidative addition of the aryl halide.[5] The bond strength and electrophilicity of the carbon-halogen bond dictate the reactivity, which follows the well-established trend: C-I > C-Br > C-Cl > C-F.[2][3][5] This predictable reactivity allows for the precise coupling at the most labile site—the carbon-iodine bond—at room temperature, leaving the more robust C-Cl and C-F bonds intact for potential downstream modifications.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7] This dual system allows the reaction to proceed under significantly milder conditions than palladium-only variants.[1][2]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide, forming a Pd(II) complex.[3]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This key step is known as transmetalation.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Figure 1. Simplified catalytic cycle of the Sonogashira reaction.
Experimental Protocol
This protocol describes the coupling of This compound with Phenylacetylene as a model alkyne.
Materials and Reagents
| Component | Formula | CAS No. | Supplier Recommendation |
| This compound | C₇H₅ClFIO | 741715-69-5 | BLDpharm, ChemScene |
| Phenylacetylene | C₈H₆ | 536-74-3 | Sigma-Aldrich, Alfa Aesar |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 13965-03-2 | Strem, Sigma-Aldrich |
| Copper(I) Iodide (CuI) | CuI | 7681-65-4 | Acros Organics, Strem |
| Triethylamine (Et₃N) | C₆H₁₅N | 121-44-8 | Acros Organics, Fisher |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 109-99-9 | Acros Organics (DriSolv) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 12125-02-9 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 7647-14-5 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Justification of Reaction Parameters
| Component | Example | Typical Loading (mol%) | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equiv (limiting) | The C-I bond is the most reactive site, ensuring high selectivity. The chloro and fluoro groups are unreactive under these mild conditions.[2][5] |
| Alkyne | Phenylacetylene | 1.1 - 1.2 equiv | A slight excess is used to ensure complete consumption of the more valuable aryl iodide and to compensate for any potential alkyne homocoupling (Glaser coupling). |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1 - 3 mol% | Pre-catalyst that is reduced in situ to the active Pd(0) species. It is stable to air and moisture, making it easier to handle than Pd(PPh₃)₄.[5][6] Low catalyst loading is desirable for cost-effectiveness and to simplify purification. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol% | Crucial for facilitating the reaction at mild temperatures. It activates the alkyne by forming a copper acetylide, which then participates in the transmetalation step with the palladium center.[1][2][7] |
| Base | Triethylamine (Et₃N) | ~2.0 equiv or as solvent | Serves two purposes: 1) It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. 2) It acts as a scavenger for the HI generated during the reaction, preventing catalyst deactivation and driving the reaction forward.[2] |
| Solvent | Anhydrous THF | - | A good aprotic solvent that dissolves all reactants and catalysts. Using it in combination with Et₃N ensures a homogeneous reaction mixture. Anhydrous conditions are important to prevent unwanted side reactions. |
| Temperature | Room Temperature (~25 °C) | - | The high reactivity of the aryl iodide allows the reaction to proceed efficiently at room temperature, which minimizes thermal decomposition of catalysts and reduces the risk of side reactions.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen in the presence of copper salts. It also protects the Pd(0) catalyst from oxidation.[1] |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 288.4 mg).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg, 2 mol%) and Copper(I) Iodide (0.02 mmol, 3.8 mg, 2 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous Triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a yellowish suspension.
-
Slowly add Phenylacetylene (1.1 mmol, 112.4 mg, 0.121 mL) dropwise via syringe over 2 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting aryl iodide spot on the TLC plate.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to afford the pure product, 1-Chloro-5-fluoro-2-methoxy-4-(phenylethynyl)benzene .
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base/solvent. | Use a fresh batch of catalyst. Ensure all glassware is properly flame-dried and reagents are anhydrous. Use freshly distilled or newly opened solvents and base. |
| Significant Homocoupling | Presence of oxygen in the reaction vessel. | Improve the inert atmosphere technique. Ensure the solvent and base are thoroughly degassed before use by sparging with nitrogen or argon for 15-20 minutes. |
| Reaction Stalls | Catalyst decomposition. | While unlikely at room temperature, if the reaction stalls, a small additional portion of the palladium catalyst can be added. Ensure the temperature does not rise significantly. |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. A shallow gradient or using a different solvent system (e.g., toluene/hexanes) may improve separation. Recrystallization may also be an option for solid products. |
Conclusion
The Sonogashira reaction provides an exceptionally reliable and selective method for the functionalization of the C-I bond in This compound . By leveraging the inherent reactivity differences among aryl halides and employing mild, well-established catalytic conditions, researchers can efficiently synthesize valuable alkynylated intermediates while preserving other halogenated sites for subsequent chemical diversification. This protocol offers a robust and reproducible starting point for applications in complex molecule synthesis.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Al-Masum, M., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
The copper/palladium cooperation in Sonogashira coupling. (n.d.). ResearchGate. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Sonogashira Coupling - YouTube. (2020). YouTube. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Center for Biotechnology Information. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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Application Notes and Protocols: Heck Reaction of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene with Various Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, offering a versatile and robust tool for medicinal chemists and process developers.[1][3][4] This reaction is particularly valued for its tolerance of a wide array of functional groups, enabling the direct and efficient synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][5]
This application note provides a detailed guide to the Heck reaction using a polysubstituted aryl iodide, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene , as a key building block. The presence of multiple halogens with differential reactivity (I > Br > Cl) allows for selective coupling at the iodo position, a critical feature for sequential cross-coupling strategies in drug discovery.[6] We will explore the reaction of this substrate with a variety of alkenes, including electron-deficient, electron-rich, and styrenic systems, providing detailed protocols, mechanistic insights, and expected outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide. This is typically the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl >> F.[6]
-
Olefin Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond.[6][8]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.[6][8] This step is often irreversible and dictates the regioselectivity and stereoselectivity of the final product.[9]
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of a salt byproduct.[6][9]
Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Design: Key Parameters and Considerations
The success of a Heck reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][9] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[5][6]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing reactivity and selectivity.[10] For general applications, triphenylphosphine (PPh₃) is a reliable choice. Bulky electron-rich phosphines, such as tri-o-tolylphosphine (P(o-tol)₃) or phosphine-imidazolium salts, can enhance the reactivity for less reactive aryl halides.[11][12]
-
Base: A base is required to neutralize the hydrogen halide produced during the reductive elimination step.[5] Inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are frequently used.[1][13] Organic bases such as triethylamine (Et₃N) are also common.[1][13] The choice of base can influence the reaction rate and side product formation.
-
Solvent: Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are excellent choices due to their ability to dissolve the reactants and stabilize the catalytic species.[13][14][15] Toluene is also a viable option, particularly in combination with a co-solvent to enhance solubility.[11]
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) or tetra-n-butylammonium chloride (n-Bu₄NCl) can stabilize the catalyst and improve yields, especially in ligand-free protocols.[4][16]
Protocols for the Heck Reaction of this compound
The following protocols provide a starting point for the Heck coupling of this compound with representative alkenes. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
General Experimental Workflow
Figure 2. General workflow for the Heck reaction.
Protocol 1: Reaction with an Electron-Deficient Alkene (n-Butyl Acrylate)
Electron-deficient alkenes, such as acrylates, are excellent substrates for the Heck reaction, typically leading to high yields of the trans-isomer.[1]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (to achieve a 0.1 M concentration of the aryl iodide) and n-butyl acrylate (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with an Electron-Rich Alkene (Butyl Vinyl Ether)
Heck reactions with electron-rich alkenes can sometimes be more challenging and may require modified conditions to achieve good regioselectivity and yield.
Materials:
-
This compound
-
Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Tetra-n-butylammonium chloride (n-Bu₄NCl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add this compound (1.0 equiv), sodium acetate (2.0 equiv), palladium(II) acetate (0.03 equiv), tri-o-tolylphosphine (0.06 equiv), and tetra-n-butylammonium chloride (1.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous NMP (to achieve a 0.1 M concentration of the aryl iodide) and butyl vinyl ether (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Reaction with a Styrenic Alkene (Styrene)
Styrene and its derivatives are common substrates in Heck reactions, generally affording the trans-stilbene products.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sealed reaction vial
Procedure:
-
To a sealed reaction vial, add this compound (1.0 equiv), palladium(II) acetate (0.01 equiv), and triphenylphosphine (0.02 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous toluene (to achieve a 0.2 M concentration of the aryl iodide), styrene (1.1 equiv), and triethylamine (2.5 equiv) via syringe.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Expected Results and Data Interpretation
The following table summarizes the expected products and typical yields for the Heck reactions described above. Actual yields may vary depending on the specific reaction conditions and scale.
| Alkene Partner | Expected Product | Typical Yield (%) | Notes |
| n-Butyl Acrylate | (E)-butyl 3-(5-chloro-2-fluoro-4-methoxyphenyl)acrylate | 85-95 | Predominantly the trans-isomer is formed. |
| Butyl Vinyl Ether | 1-chloro-5-fluoro-4-((E)-2-butoxyvinyl)-2-methoxybenzene | 60-75 | A mixture of regioisomers may be observed. |
| Styrene | (E)-1-(5-chloro-2-fluoro-4-methoxystyryl)benzene | 80-90 | The trans-stilbene is the major product. |
Characterization:
The successful synthesis of the desired products can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Will show the characteristic signals for the newly formed vinyl protons and the disappearance of the starting alkene signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh palladium source and ligands. |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Poorly soluble reagents | Use a co-solvent or a more polar solvent like NMP or DMF. | |
| Formation of palladium black | Ligand decomposition or insufficient ligand | Increase the ligand to palladium ratio. Use a more robust ligand. |
| Low yield | Side reactions (e.g., alkene isomerization) | Add a phase-transfer catalyst like TBAB.[16] |
| Incomplete reaction | Increase reaction time or temperature. | |
| Mixture of regioisomers | Electronic and steric effects of the alkene | Modify the ligand or solvent to influence the regioselectivity. |
Conclusion
The Heck reaction of this compound provides a reliable and versatile method for the synthesis of a diverse range of substituted alkenes. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient construction of complex molecular architectures.
References
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]
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Haydl, A. M., & Kappe, C. O. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. Organic Process Research & Development, 18(6), 715-720. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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Madsen, R., & Rassing, C. (2002). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 21(22), 4683-4686. [Link]
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Clark, J. H., & Macquarrie, D. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Jutand, A. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(25), 6245-6255. [Link]
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Sigman, M. S., & Werner, E. W. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Topics in Current Chemistry, 376(4), 29. [Link]
-
Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
-
Madsen, R., & Rassing, C. (2002). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Organometallics, 21(22), 4683-4686. [Link]
-
Diva Portal. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1969-1980. [Link]
-
Van der Westhuizen, J. H., & Jordaan, J. H. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]
-
Dömling, A. (2018). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 23(9), 2186. [Link]
-
Gök, Y., & Durap, F. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 657-664. [Link]
-
Larock, R. C., & Yue, D. (2006). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 8(10), 2063-2066. [Link]
-
The Royal Society of Chemistry. (2022). Heck Reactions. In Comprehensive Organic Name Reactions and Reagents (pp. 277-302). [Link]
-
DTU Orbit. (n.d.). Reactivity and Regioselectivity in the Heck Reaction - A Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]
-
YouTube. (2015, October 25). Heck reaction [Video]. Retrieved from [Link]
-
Wang, C., Wang, Z., & Lin, W. (2020). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry–A European Journal, 26(38), 8443-8447. [Link]
-
Eastgate, M. D., & Miller, R. D. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2845-2851. [Link]
-
Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22370. [Link]
-
Bedford, R. B., & Cazin, C. S. (2004). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 69(17), 5837-5840. [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE (Journal of Visualized Experiments), (120), e55232. [Link]
-
The Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 81-104). [Link]
-
Sigman, M. S., & Werner, E. W. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Nolan, S. P., & Viciu, M. S. (2002). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 4(16), 2779-2782. [Link]
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The Strategic Utility of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the precise installation of diverse functionalities onto aromatic scaffolds is a cornerstone of generating novel molecular entities with tailored pharmacological profiles. "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" emerges as a pre-functionalized and strategically valuable building block for the synthesis of complex bioactive molecules. Its unique arrangement of halogen atoms with distinct and predictable reactivity profiles allows for sequential and site-selective cross-coupling reactions. This enables medicinal chemists to rapidly construct libraries of compounds for structure-activity relationship (SAR) studies.
The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate. [1]The methoxy group, an isostere for a hydroxyl group, can modulate solubility and act as a hydrogen bond acceptor. The chloro and iodo substituents serve as versatile handles for the introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide, including theoretical considerations and practical protocols, for leveraging the synthetic potential of this compound in the synthesis of bioactive molecules.
Regioselectivity in Cross-Coupling Reactions: A Predictable Hierarchy
The synthetic utility of polyhalogenated arenes hinges on the ability to selectively functionalize one position over others. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F. This predictable hierarchy is governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition by a palladium(0) catalyst.
For this compound, this reactivity trend dictates that the C-I bond at the C-4 position will be the primary site of reaction under standard cross-coupling conditions. The C-Cl bond can be targeted for a subsequent coupling reaction under more forcing conditions, while the C-F bond is generally unreactive in these catalytic cycles. This differential reactivity allows for a stepwise and controlled elaboration of the aromatic core.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. [2][3]
Core Principles and Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the reaction, particularly with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific boronic acids.
Materials:
| Reagent | M.Wt. | Amount (mmol) | Equivalents |
| This compound | 286.47 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [4][5][6]This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are present in numerous natural products and functional materials.
Core Principles and Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition, transmetalation, and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.
Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific terminal alkynes.
Materials:
| Reagent | M.Wt. | Amount (mmol) | Equivalents |
| This compound | 286.47 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 0.02 equiv.), and copper(I) iodide (0.04 mmol, 0.04 equiv.).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [7][8][9]This reaction has broad utility in medicinal chemistry for the synthesis of aryl and heteroaryl amines, which are prevalent in a vast number of pharmaceuticals.
Core Principles and Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves:
-
Oxidative Addition: Insertion of Pd(0) into the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and an appropriate phosphine ligand is crucial for the success of the reaction.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific amines.
Materials:
| Reagent | M.Wt. | Amount (mmol) | Equivalents |
| This compound | 286.47 | 1.0 | 1.0 |
| Amine or Amide | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired amine or amide (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 0.01 equiv.), and XPhos (0.04 mmol, 0.04 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its well-defined reactivity hierarchy allows for selective, sequential functionalization of the aromatic ring through robust and predictable cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions serve as a comprehensive guide for researchers in drug discovery and development to unlock the synthetic potential of this strategic starting material. The ability to introduce a wide range of substituents at the C-4 position, while retaining the chloro group for further diversification, offers a powerful platform for the rapid generation of novel chemical entities with potentially enhanced pharmacological properties.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Hearn, J. M., Palani, T., & Thompson, S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12592–12638. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Alacid, E., & Nájera, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6299–6345. Retrieved from [Link]
-
NRO-Chemistry. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Kim, J. S., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. Chemical & Pharmaceutical Bulletin, 50(7), 941-959. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Saeedi, M., et al. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Ruano, G., & de la Torre, M. C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(47), 16754-16765. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ArODES. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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Application Note: Synthesis of Substituted Benzofurans Utilizing 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Consequently, the development of efficient and versatile synthetic routes to access novel substituted benzofurans is of paramount importance in medicinal chemistry and drug discovery. This application note details a robust synthetic strategy for the preparation of highly functionalized benzofurans, leveraging the unique reactivity of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene as a key building block.
The strategic placement of chloro, fluoro, iodo, and methoxy substituents on the benzene ring of this starting material offers multiple avenues for selective functionalization, enabling the synthesis of a diverse library of benzofuran derivatives. The presence of the iodine atom, in particular, provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2]
Synthetic Strategy: A Palladium-Catalyzed Pathway to Substituted Benzofurans
The proposed synthetic route to substituted benzofurans from this compound involves a two-step, one-pot sequence: a Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring. This approach is well-precedented for the synthesis of benzofurans from o-iodoanisoles and terminal alkynes.[3]
Reaction Scheme
Caption: Overall synthetic transformation.
The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4] The subsequent intramolecular cyclization of the resulting 2-alkynyl anisole intermediate leads to the formation of the benzofuran ring.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a substituted benzofuran from this compound and a terminal alkyne. The specific alkyne and reaction conditions may require optimization for different substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the anhydrous solvent.
-
Base Addition: Add the base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure and dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzofuran.
Mechanism and Rationale
The synthesis proceeds through a well-established catalytic cycle for the Sonogashira reaction, followed by an intramolecular cyclization.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (C-I bond) of this compound to form a Pd(II) intermediate.[5]
-
Formation of Copper Acetylide: In a parallel cycle, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[2]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium center in a process called transmetalation, regenerating the copper(I) catalyst.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the 2-alkynyl anisole intermediate and regenerate the active Pd(0) catalyst.[5]
Intramolecular Cyclization
The 2-alkynyl anisole intermediate, formed in situ, undergoes an intramolecular cyclization to form the benzofuran ring. This step is often promoted by the reaction conditions, such as the presence of a base or elevated temperatures. The precise mechanism can vary, but it generally involves the nucleophilic attack of the oxygen atom of the methoxy group (or the corresponding phenol after in situ demethylation under certain conditions) onto the alkyne, followed by protonation to yield the benzofuran.
Data Presentation: Representative Examples from the Literature
While a specific example for this compound is not available, the following table summarizes the results of Sonogashira coupling and cyclization reactions with structurally similar o-iodoanisoles and o-iodophenols to provide an indication of expected yields and reaction conditions.
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | 3 | 94 | [3] |
| 2 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 85 | [6] |
| 3 | 4-Chloro-2-iodophenol | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 78 | [7] |
| 4 | 2-Iodo-4-methylphenol | Cyclopropylacetylene | Pd/C (1) | CuI (2) | K₃PO₄ | H₂O | 80 | 24 | 92 | [8] |
Safety and Handling
This compound and other halogenated aromatic compounds should be handled with care in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11][12] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[9][10] Palladium catalysts and copper iodide are toxic and should be handled with caution. Organic solvents used in the reaction are flammable and should be kept away from ignition sources.
Conclusion
The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization represents a highly effective and versatile method for the synthesis of substituted benzofurans. This compound serves as an excellent starting material for this transformation, providing access to a wide range of functionalized benzofuran derivatives with potential applications in drug discovery and development. The protocol outlined in this application note, supported by mechanistic understanding and analogous literature data, provides a solid foundation for researchers to explore the synthesis of novel benzofuran-based compounds.
References
-
Yao, T.; Zhang, X.; Larock, R. C. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. J. Org. Chem.2004 , 69 (23), 8124–8127. [Link]
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]
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Barluenga, J.; Aznar, F.; Palomeras, M. A. Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes. Org. Lett.2004 , 6 (10), 1587–1590. [Link]
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Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Front. Chem.2021 , 9, 708894. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules2020 , 25 (10), 2327. [Link]
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Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry2017 , 23 (52), 12886-12891. [Link]
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Hassan, A. A.; Shawky, A. M.; El-Sheref, E. M.; El-Sayed, M. A. A. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Arch. Pharm. Res.2021 , 44 (1), 3-23. [Link]
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Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized on Siliceous Mesocellular Foam. Chemistry2017 , 23(52), 12886-12891. [Link]
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Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Bioorg. Med. Chem.2013 , 21 (17), 4885-4892. [Link]
-
Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. Abstr. Pap. Am. Chem. Soc.2023 , 265. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts2020 , 10(4), 443. [Link]
-
SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate[Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg. Org. Chem.2017 , 1(7), 262-264. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nat. Commun.2018 , 9, 4811. [Link]
-
Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry2021 , 9, 708894. [Link]
-
Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Adv.2015 , 5, 96941-96944. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave2017 , 1(7). [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate[Link]
-
Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate[Link]
-
Synthesis of 3-iodobenzofurans 9{1–24}. ResearchGate[Link]
-
Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate[Link]
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Safety Data Sheet. Angene Chemical[Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository[Link]
-
Sonogashira Coupling. Organic Chemistry Portal[Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI[Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2014 , 19 (7), 9838-9853. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC[Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate[Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST[Link]
-
Sonogashira reaction between aryl iodides and terminal alkynes in... ResearchGate[Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. This tri-halogenated aromatic compound is a versatile building block in medicinal chemistry and materials science, offering a platform for sequential and site-selective functionalization. The inherent differences in the reactivity of the carbon-halogen bonds (C-I, C-Cl, C-F) are exploited to achieve chemoselective transformations. This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, focusing exclusively on the functionalization of the highly reactive carbon-iodine bond.
Core Principle: Chemoselectivity in Polyhalogenated Arenes
The ability to selectively functionalize one position on a multi-halogenated aromatic ring is a cornerstone of modern synthetic strategy. For this compound, the site of reaction is dictated by the relative bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-limiting step of the catalytic cycle is typically the oxidative addition of the aryl halide to a Pd(0) complex.[1] This step occurs preferentially at the weakest C-X bond.
The established reactivity trend for halogens is: C–I > C–Br > C–Cl > C–F .[1][2]
Therefore, under controlled conditions, palladium catalysts will selectively activate the C-I bond of this compound, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This predictable selectivity allows for a modular approach to building molecular complexity.
Figure 1. Oxidative addition selectivity for polyhalogenated arenes.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[3] By coupling this compound with various aryl- or vinylboronic acids (or their esters), a diverse range of substituted analogs can be synthesized chemoselectively at the C4 position.
Protocol: Synthesis of 4-Aryl-1-chloro-5-fluoro-2-methoxybenzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling. Reaction conditions may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare the catalyst premix: dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-Dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by the bulk 1,4-Dioxane and water to form a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Representative Data
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Phenylboronic acid | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | >90% |
| 2 | 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | >90% |
| 3 | 3-Pyridinylboronic acid | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85% |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to arylethynyl motifs crucial in materials science and as synthetic intermediates.[4][5] The classic protocol employs both palladium and copper(I) catalysts.
Protocol: Synthesis of 4-Alkynyl-1-chloro-5-fluoro-2-methoxybenzene
This procedure details the Sonogashira coupling at the C-I position. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent alkyne homocoupling (Glaser coupling).[6]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and anhydrous Et₃N (typically a 2:1 mixture).
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-8 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
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- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Use of "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" in medicinal chemistry.
Starting My Search
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Application Notes and Protocols: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Polysubstituted Aromatics in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals drives a continuous demand for novel molecular scaffolds. Halogenated and methoxy-substituted phenyl rings are privileged structures in a multitude of commercial herbicides, fungicides, and insecticides. The specific substitution pattern on the aromatic core is critical for modulating the molecule's biological activity, metabolic stability, and mode of action. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is a highly functionalized aromatic intermediate poised for the synthesis of complex agrochemical targets. Its unique arrangement of chloro, fluoro, methoxy, and iodo substituents offers multiple points for synthetic diversification, with the iodo group serving as a versatile handle for modern cross-coupling reactions.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound as a building block for the next generation of crop protection agents. We will present a plausible synthetic route to this intermediate and a detailed protocol for its utilization in the synthesis of a hypothetical, yet structurally relevant, pyrazole-based herbicide, leveraging the power of palladium-catalyzed cross-coupling chemistry.
Physicochemical Properties of the Intermediate
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for designing reaction and purification protocols.
| Property | Value |
| Molecular Formula | C₇H₅ClFIO |
| Molecular Weight | 302.47 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Boiling Point | >300 °C (predicted) |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
| Reactivity | The C-I bond is highly susceptible to oxidative addition in Pd(0)-catalyzed cross-coupling reactions. |
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available nitrobenzene derivative. The key steps involve selective reduction of a nitro group, followed by a Sandmeyer-type iodination of the resulting aniline.
Synthetic Workflow Diagram
Application Note: Strategies for the Scale-Up Synthesis of Key Intermediates from 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Abstract
This guide provides detailed protocols and strategic insights for the scale-up synthesis of valuable chemical derivatives from 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. This highly functionalized aromatic compound is a versatile building block in medicinal chemistry, primarily due to the selective reactivity of its carbon-iodine bond. We focus on three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which provide access to biaryls, aryl-alkynes, and arylamines, respectively. For each transformation, we present a scalable protocol (>50 g), discuss critical process parameters, and address common challenges encountered during scale-up, including catalyst selection, reaction monitoring, work-up procedures, and final product purification. The methodologies are designed for researchers, chemists, and process development professionals in the pharmaceutical industry, emphasizing safety, efficiency, and reproducibility.
Introduction
This compound is a key starting material for the synthesis of complex organic molecules. Its distinct substitution pattern offers a reactive handle for derivatization while incorporating fluorine and chlorine atoms, which can modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the C4 position.
Transition metal-catalyzed cross-couplings are indispensable tools for constructing C-C and C-heteroatom bonds in pharmaceutical synthesis.[1][2] The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are among the most powerful and widely used of these transformations due to their broad substrate scope and functional group tolerance.[3][4][5] The biaryl motif, readily accessed via Suzuki-Miyaura coupling, is considered a "privileged structure" in drug discovery.[6]
However, transitioning these reactions from bench-scale discovery to pilot or manufacturing scale introduces significant challenges.[7] Issues such as thermal management, reagent addition rates, phase separation in biphasic systems, catalyst deactivation, and effective purification become paramount.[8] This document provides robust, field-tested protocols designed to address these scale-up challenges, enabling the efficient and safe production of key derivatives.
Critical Safety and Handling Protocols
Safe laboratory practice is the foundation of successful scale-up synthesis. The reagents used in these protocols require careful handling.
-
Halogenated Aromatics: Compounds like this compound are irritants and may be harmful if inhaled or ingested.[9] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[10]
-
Palladium Catalysts and Ligands: Many phosphine-based ligands and Pd(0) species are air-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[11] While modern precatalysts offer greater air stability, care should still be taken. Palladium compounds are toxic, and residual metal must be removed from the final product, especially if it is an Active Pharmaceutical Ingredient (API).[6]
-
Bases and Solvents: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[12] Many organic solvents (e.g., Toluene, Dioxane, THF) are flammable and may have specific health hazards.[13] Ensure proper grounding of equipment and work away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough hazard analysis for the specific reaction and scale.[14][15]
Core Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures.[1][4] Its advantages include mild reaction conditions and the commercial availability of a vast array of boronic acids.[2]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][16]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Scale-Up Considerations
-
Catalyst & Ligand Selection: For scale-up, using air-stable, well-defined palladium precatalysts is preferable to generating the active catalyst in situ from Pd(II) salts.[11] Buchwald ligands like SPhos or XPhos are highly effective for coupling aryl chlorides and are also robust for aryl iodides, often allowing for lower catalyst loadings.[17]
-
Base and Solvent: The choice of base is critical. Strong, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for scale-up over alkoxides due to better functional group tolerance, lower cost, and easier workup.[12] A biphasic solvent system (e.g., Toluene/water or 2-MeTHF/water) facilitates product isolation and removal of inorganic byproducts.
-
Workup and Purification: Direct crystallization of the biaryl product from the reaction mixture is the most efficient purification method at scale.[18] If chromatography is unavoidable, minimizing its use is a key goal of process development.[19] Heavy metal scavenging using agents like 2,4,6-trimercaptotriazine or functionalized silica can be incorporated into the workup to reduce palladium levels to acceptable limits (<10 ppm).[1]
Protocol: Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-(4-methylphenyl)benzene
This protocol details the coupling of this compound with 4-methylphenylboronic acid.
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials & Equipment:
-
Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Addition funnel.
-
Heating/cooling circulator.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 302.49 | 60.5 g | 0.20 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 32.6 g | 0.24 | 1.2 |
| SPhos Pd G3 Precatalyst | 791.37 | 791 mg | 1.0 mmol | 0.005 (0.5 mol%) |
| K₃PO₄ (potassium phosphate) | 212.27 | 85.0 g | 0.40 | 2.0 |
| Toluene | - | 300 mL | - | - |
| Water | - | 150 mL | - | - |
Procedure:
-
Reactor Setup: Assemble, dry, and purge the 1 L jacketed reactor with nitrogen.
-
Charge Reagents: To the reactor, add this compound (60.5 g), 4-methylphenylboronic acid (32.6 g), K₃PO₄ (85.0 g), and the SPhos Pd G3 precatalyst (791 mg) under a positive pressure of nitrogen.
-
Add Solvents: Add toluene (300 mL) and water (150 mL) to the reactor.
-
Reaction: Begin stirring and heat the mixture to 80-85 °C. The reaction is typically complete in 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by HPLC or GC-MS until consumption of the starting material is >99%.[20]
-
Workup - Phase Separation: Cool the reactor to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with 150 mL of 2M NaOH solution, followed by 150 mL of brine.
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to approximately one-third of its original volume. Add 200 mL of isopropanol and continue distillation to remove residual toluene. Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours.
-
Isolation: Filter the solid product, wash the cake with cold isopropanol (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.
-
Analysis: Expected yield: 48-52 g (90-97%). Purity by HPLC: >99%.
Core Synthetic Protocol: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] It typically employs a dual catalyst system of palladium and a copper(I) salt.[23]
Mechanistic Overview
The Sonogashira catalytic cycle is similar to the Suzuki coupling but involves a copper acetylide intermediate. The palladium cycle proceeds through oxidative addition and reductive elimination, while a parallel copper cycle facilitates the formation of the key copper acetylide, which then participates in the transmetalation step with the palladium complex.[22]
Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.
Scale-Up Considerations
-
Copper Co-catalyst: While essential for high reactivity, Cu(I) can promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne.[21] On a large scale, this can lead to significant impurity formation and purification difficulties. Careful control of reaction conditions and using the minimum effective amount of copper is crucial.
-
Base Selection: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and, often, a solvent. On scale, ensure the amine is thoroughly deoxygenated, as oxygen can contribute to Glaser coupling.
-
Safety: The combination of a palladium catalyst and a terminal alkyne can be highly energetic under certain conditions. A thorough process safety review (e.g., using reaction calorimetry) is recommended before scaling up, especially with electron-deficient alkynes.
-
Purification: The product is often less crystalline than biaryls. Purification may require column chromatography, which should be avoided if possible by optimizing the reaction to minimize homocoupling.[18]
Protocol: Synthesis of 1-(4-((4-Chloro-2-fluoro-5-methoxyphenyl)ethynyl)phenyl)ethan-1-one
This protocol details the coupling with 4-ethynylacetophenone.
Materials & Equipment:
-
Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Degassing equipment (e.g., nitrogen sparge tube).
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 302.49 | 60.5 g | 0.20 | 1.0 |
| 4-Ethynylacetophenone | 144.17 | 28.8 g | 0.20 | 1.0 |
| PdCl₂(PPh₃)₂ | 701.90 | 702 mg | 1.0 mmol | 0.005 (0.5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 mmol | 0.005 (0.5 mol%) |
| Triethylamine (TEA) | 101.19 | 400 mL | - | Solvent |
Procedure:
-
Solvent Preparation: Degas the triethylamine for 30 minutes by bubbling nitrogen through it.
-
Reactor Setup: Assemble, dry, and purge the 1 L reactor with nitrogen.
-
Charge Reagents: To the reactor, add this compound (60.5 g), 4-ethynylacetophenone (28.8 g), PdCl₂(PPh₃)₂ (702 mg), and CuI (190 mg).
-
Add Solvent: Add the degassed triethylamine (400 mL) to the reactor.
-
Reaction: Stir the mixture at room temperature. A mild exotherm may be observed. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor reaction completion by HPLC or TLC.
-
Workup - Quench and Extraction: Once complete, cool the mixture and filter it through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate (100 mL).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the triethylamine.
-
Extraction: Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and then brine (150 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/heptane mixture or by slurry in hot isopropanol to achieve high purity.
-
Analysis: Expected yield: 55-60 g (86-94%). Purity by HPLC: >98%.
Core Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[5][12] This reaction is fundamental to synthesizing arylamine cores found in countless pharmaceuticals.
Mechanistic Overview
Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Scale-Up Considerations
-
Base Selection: The choice of base is critical and often substrate-dependent. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] However, these bases are highly reactive and moisture-sensitive, requiring careful handling and inert atmosphere conditions on a large scale. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially for electron-rich aryl halides, and are often safer to handle.[12]
-
Ligand Choice: The ligand is crucial for an efficient reaction. Biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally very effective and promote high catalyst turnover numbers, which is essential for minimizing catalyst loading at scale.
-
Oxygen Sensitivity: The catalytic system is often sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[12] Ensuring a robust inert atmosphere throughout the process is critical for reproducibility.
-
Workup: Quenching strong bases like NaOtBu can be exothermic and requires careful, controlled addition of the quenching agent (e.g., water or aqueous ammonium chloride).
Protocol: Synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)morpholine
This protocol details the coupling with morpholine.
Materials & Equipment:
-
Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, thermocouple, and robust nitrogen/vacuum system.
-
Glovebox or glovebag for charging solids.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 302.49 | 60.5 g | 0.20 | 1.0 |
| Morpholine | 87.12 | 21.0 mL | 0.24 | 1.2 |
| RuPhos Pd G3 Precatalyst | 833.45 | 833 mg | 1.0 mmol | 0.005 (0.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 27.0 g | 0.28 | 1.4 |
| Toluene (anhydrous) | - | 400 mL | - | - |
Procedure:
-
Reactor Setup: Thoroughly dry and purge the 1 L reactor with nitrogen. Maintain a strict inert atmosphere.
-
Charge Solids: In a glovebox or under a strong nitrogen purge, charge the reactor with NaOtBu (27.0 g) and the RuPhos Pd G3 precatalyst (833 mg).
-
Add Liquids: Add anhydrous toluene (400 mL), followed by this compound (60.5 g), and finally morpholine (21.0 mL).
-
Reaction: Heat the mixture to 90-100 °C. The reaction is typically complete in 6-12 hours.
-
Monitoring: Monitor the reaction by HPLC until starting material is consumed.
-
Workup - Quench: Cool the reactor to <10 °C. Slowly and carefully add 100 mL of water to quench the reaction. Caution: This can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 150 mL) and brine (150 mL).
-
Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can often be purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
-
Analysis: Expected yield: 45-49 g (87-94%). Purity by HPLC: >99%.
General Scale-Up Workflow
A successful scale-up campaign follows a structured workflow from process development to final product delivery. This involves careful planning, monitoring, and execution at each stage.
Caption: A generalized workflow for scaling up chemical synthesis.
Conclusion
This compound serves as an exemplary scaffold for generating diverse molecular architectures essential for drug discovery and development. The selective functionalization of its C-I bond via robust palladium-catalyzed cross-coupling reactions provides reliable access to biaryls, alkynes, and arylamines. Successful scale-up of these transformations hinges on a deep understanding of the reaction mechanism, careful selection of catalysts and reagents, and a rigorous approach to process safety and control. The protocols and considerations outlined in this guide offer a solid foundation for transitioning these powerful synthetic methods from the laboratory to pilot-scale production, ensuring the efficient and reproducible synthesis of high-quality chemical intermediates.
References
-
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
MacGDB. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
-
Magano, J. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 697-778). The Royal Society of Chemistry. [Link]
-
ACS Fall 2025. (2025). Overcoming challenges in the scale-up of a biaryl ether synthesis. ACS. [Link]
-
Le-Criox, M. et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8335–8340. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MedChemica. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. [Link]
-
ResearchGate. (n.d.). Tools for Purifying the Product. [Link]
-
Bacsa, I. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2818-2825. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Fluorobenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sitompul, J. P. et al. (2014). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. ResearchGate. [Link]
-
Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Li, Y. et al. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(11), 1543. [Link]
-
Wuest, J. D. et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. RSC Advances, 5, 66403-66406. [Link]
-
Dalmás, M. et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(1), 19-24. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40, 5084-5121. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Reactions with 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Welcome to the technical support center for optimizing the Sonogashira reaction with the specific substrate, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results.
Introduction: Navigating the Nuances of a Complex Aryl Iodide
This compound presents a unique set of considerations for the Sonogashira coupling. As an electron-rich aryl iodide, it is highly reactive towards oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the reaction.[1][2] This high reactivity is advantageous, often allowing for milder reaction conditions. However, the presence of multiple halogen substituents and a methoxy group can also influence catalyst stability and the potential for side reactions. Optimizing the catalyst loading is therefore a critical step to ensure an efficient, cost-effective, and clean reaction.
This guide will provide a structured approach to catalyst optimization, starting with frequently asked questions to build a foundational understanding, followed by a comprehensive troubleshooting guide for when your reactions don't go as planned. We will also provide a detailed experimental protocol for a catalyst loading screening study.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for palladium and copper catalyst loading for this specific substrate?
For a highly reactive aryl iodide like this compound, you can often start with a lower catalyst loading than for less reactive aryl bromides or chlorides.[2][3]
| Catalyst | Recommended Starting Loading (mol%) | Rationale |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | 0.5 - 2 mol% | The high reactivity of the C-I bond allows for efficient oxidative addition, often not requiring high catalyst concentrations.[2] |
| Copper(I) Cocatalyst (e.g., CuI) | 1 - 5 mol% | The copper cocatalyst is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center.[2][4] A slight excess relative to the palladium catalyst is common. |
Q2: How do I know if my palladium catalyst loading is too low?
A primary indicator of insufficient palladium catalyst is a sluggish or incomplete reaction. You will observe the persistence of your starting aryl iodide by TLC or GC/MS analysis even after extended reaction times. Low catalyst loading can also lead to the formation of byproducts from side reactions that can become competitive when the desired catalytic cycle is slow.
Q3: What are the consequences of using too high a palladium catalyst loading?
While it might seem that a higher catalyst loading would always lead to a faster reaction and higher yield, this is not always the case and can be detrimental:
-
Increased Cost: Palladium catalysts are expensive, and using an excessive amount can significantly increase the overall cost of your synthesis.
-
Difficulty in Purification: Higher catalyst loadings can lead to more palladium-containing impurities in your crude product, making purification more challenging.
-
Increased Side Reactions: In some cases, high concentrations of the active palladium species can promote side reactions, such as the dimerization of the alkyne (Glaser coupling), although this is more commonly associated with the copper catalyst.[1][2][4]
Q4: When should I consider a copper-free Sonogashira reaction?
A copper-free Sonogashira reaction is a valuable alternative when you observe significant formation of alkyne homocoupling (Glaser coupling) byproducts.[2][5] This side reaction is catalyzed by the copper(I) species in the presence of oxygen.[1][2] For electron-rich aryl iodides, the standard copper-cocatalyzed conditions are generally a good starting point. However, if Glaser coupling becomes a significant issue, transitioning to a copper-free protocol is a logical next step.[1]
Q5: How does the choice of ligand affect the optimal catalyst loading?
The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.
-
Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can increase the rate of oxidative addition and reductive elimination, potentially allowing for lower catalyst loadings.[1][6]
-
N-Heterocyclic carbenes (NHCs) are another class of ligands that can form highly active and stable palladium complexes, often enabling very low catalyst loadings.[6]
For this compound, standard triphenylphosphine-based catalysts are often sufficient due to the high reactivity of the aryl iodide. However, if you are aiming for very low catalyst loadings (in the ppm range), exploring more advanced ligand systems may be beneficial.
Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered when optimizing catalyst loading for the Sonogashira reaction with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere.[7] |
| Impure starting materials. | Ensure that the aryl halide and alkyne are free of impurities that could poison the catalyst. Purify if necessary.[7] | |
| Inactive copper cocatalyst. | Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.[7] | |
| Suboptimal reaction temperature. | While many Sonogashira reactions with aryl iodides proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to go to completion.[7] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen in the reaction. | Rigorously degas your solvent and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[7] |
| High copper catalyst loading. | Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). | |
| Reaction kinetics favor homocoupling. | Consider a slow addition of the alkyne to the reaction mixture. | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the reduction of the active Pd(0) species to bulk palladium metal. This can be caused by impurities, high temperatures, or an inappropriate solvent. Ensure high purity of all reagents and solvents. If heating, do so gently. Some solvents like THF have been anecdotally reported to promote palladium black formation.[8] |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading. | Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2 mol%). |
| Short reaction time. | Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed. |
Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot common Sonogashira reaction issues.
Experimental Protocol: Catalyst Loading Screening
This protocol provides a general procedure for screening different palladium catalyst loadings for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or similar reaction vessels
-
Standard laboratory glassware and magnetic stir bars
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk flasks under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Catalyst Addition: To each flask, add the desired amount of palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%) and copper(I) iodide (e.g., 2 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base (e.g., 2-3 equivalents).
-
Degassing: Subject each reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (e.g., 1.1-1.2 equivalents) to each flask via syringe.
-
Reaction Monitoring: Stir the reactions at room temperature or gentle heat (e.g., 40 °C) and monitor the progress by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h, and overnight).
-
Workup and Analysis: Once the reaction is complete (as determined by the consumption of the starting aryl iodide), quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
The Sonogashira Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting and optimization.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Jadhav, P. D., & Shaikh, R. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1123. [Link]
-
Shaheen, S., & Be-Nazir, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6988–7013. [Link]
-
Borah, B. J., & Dutta, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4649–4671. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The Chemical Record. [Link]
-
Yi, C., & Hua, R. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]
-
Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1041–1048. [Link]
-
Wang, M., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14756–14768. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Borah, B. J., & Dutta, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4649–4671. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 13, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 8). Reddit. [Link]
-
Borah, B. J., & Dutta, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4649-4671. [Link]
-
Effects of catalyst precursors, ligands and catalyst loadings. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Abu-Reziq, R., & Al-Hajaj, K. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1521. [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15386–15396. [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
-
Shaheen, S., & Be-Nazir, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6988-7013. [Link]
-
Li, J.-H., et al. (2004). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 2(18), 2633–2635. [Link]
-
Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015, October 2). ResearchGate. [Link]
-
Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. [Link]
-
Colacot, T. J. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Science & Technology, 5(2), 558-571. [Link]
Sources
Technical Support Center: Purification Strategies for 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene Derivatives
Welcome to the technical support center for the purification of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable pharmaceutical intermediates. The insights provided herein are a synthesis of established chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
General Purification Questions
Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?
A1: The impurity profile can be complex and is highly dependent on the synthetic route. However, common impurities often include:
-
Regioisomers: Incorrect positioning of the halogen and methoxy groups on the benzene ring.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, such as de-iodination or the formation of di-iodinated species.[1]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up steps.[2]
Q2: My purified this compound derivative appears to be degrading over time. What could be the cause?
A2: Iodinated aromatic compounds, particularly those with activating groups like methoxy substituents, can be sensitive to light and acid. The carbon-iodine bond is weaker than other carbon-halogen bonds and can be susceptible to cleavage. To mitigate degradation, store the purified compound in a dark, cool, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Crystallization
Q3: I am having trouble getting my this compound derivative to crystallize. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Here are several strategies to address this:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Consider using a co-solvent system. For instance, dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until the solution becomes slightly cloudy.[5][6] Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[6]
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.[4][6]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[3][6]
Q4: My recrystallized product is not pure enough. What can I do to improve the purity?
A4: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Multiple Recrystallizations: A second recrystallization can often significantly improve purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight impurities, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities.[7] Be sure to hot filter the solution to remove the charcoal before allowing it to cool.[7]
-
Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, it may be necessary to use an alternative technique like column chromatography before a final recrystallization step.
Troubleshooting Column Chromatography
Q5: My this compound derivative is degrading on the silica gel column. How can I prevent this?
A5: Iodinated aromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Here are some proven strategies to overcome this issue:
-
Deactivating the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar base, such as triethylamine (typically 0.1-1%).[1] Flush the column with this deactivated eluent before loading your sample.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[8] A quick stability test can be performed by exposing a small sample of your crude material to different stationary phases and analyzing the results by NMR or LC-MS to select the most suitable one.[8]
-
Dry Loading: To minimize contact time with the stationary phase, dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.[1]
Q6: I am struggling to get good separation of my desired product from a closely related impurity using flash chromatography. What can I do?
A6: Achieving good separation of closely related compounds can be challenging. Here are some key parameters to optimize:
-
Solvent System Optimization: The choice of eluent is paramount.[9] Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.25-0.35 for your target compound to achieve the best separation.[9]
-
Gradient Elution: If an isocratic elution (using a single solvent mixture) is not effective, a gradient elution, where the polarity of the solvent is gradually increased, can often improve separation.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. This technique offers higher resolution than standard flash chromatography.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Purification Method Selection
This guide provides a decision-making framework for selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Guide 2: Troubleshooting Poor Recovery After Column Chromatography
| Symptom | Potential Cause | Recommended Action |
| Streaking on TLC | Compound is insoluble in the eluent. | Choose a more polar eluent or a different solvent system. |
| No product elutes | Compound is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. If using silica, consider deactivation or switching to alumina. |
| Low overall yield | Product degradation on the column. | Use a deactivated stationary phase or switch to a less acidic one.[1][8] |
| Incomplete elution. | After collecting the main fractions, flush the column with a much more polar solvent to check for any remaining product. | |
| Sample loss during dry loading. | Ensure the adsorbent is fully saturated with the sample solution and properly dried before loading. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][7] Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., hexane/ethyl acetate) containing 0.5% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle. Use gentle air pressure to pack the column evenly.[9]
-
Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, perform a dry load as described in Q5.[1]
-
Elution: Begin eluting the sample with your chosen solvent system, collecting fractions.[9]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Benchchem. (n.d.).
- The Pharma Master. (2025, August 20).
- The Pharma Master. (n.d.). Troubleshooting.
- Agilent Technologies. (n.d.).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19).
- PubMed. (2014, May 16).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride | Request PDF.
- Professor Dave Explains. (2020, January 10).
- IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Phenomenex. (n.d.). Troubleshooting Guide.
- CUNY. (n.d.).
- UMNOrganicChemistry. (2014, November 20).
- Nerz, J. (2013, February 4).
- ResearchGate. (n.d.).
- MSU chemistry. (n.d.).
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- 8. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: NMR-Based Impurity Identification in the Synthesis of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Welcome to the technical support guide for the analysis of "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene." This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for in-process monitoring and final product quality control. Here, we address common challenges in identifying impurities during the synthesis of this complex halogenated aromatic compound.
Troubleshooting Guide & FAQs
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the expected NMR spectrum of your target molecule is the first critical step in identifying any deviations caused by impurities. The substitution pattern on the benzene ring—containing a methoxy, a chloro, a fluoro, and an iodo group—results in a distinct set of signals.
The two aromatic protons are coupled to each other and to the fluorine atom. The methoxy group will appear as a singlet.
Expected ¹H NMR Data (in CDCl₃): A precise prediction is challenging without a reference spectrum of the pure compound, but based on substituent effects, we can estimate the regions for the aromatic protons. The electron-donating methoxy group will shield nearby protons, while the halogens will have a deshielding effect.
Expected ¹³C NMR Data (in CDCl₃): The carbon spectrum will show six signals for the aromatic carbons and one for the methoxy carbon. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
Below is a table summarizing the predicted chemical shifts.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| C-1 (C-Cl) | - | ~125-130 | |
| C-2 (C-OCH₃) | - | ~150-155 | |
| C-3 (C-H) | ~6.8-7.2 | ~110-115 | d, JH-F |
| C-4 (C-I) | - | ~85-95 | |
| C-5 (C-F) | - | ~158-162 (d) | ¹JC-F ≈ 240-250 Hz |
| C-6 (C-H) | ~7.2-7.6 | ~115-120 | d, JH-F |
| -OCH₃ | ~3.8-4.0 (s) | ~55-60 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Q2: My ¹H NMR spectrum shows more than two signals in the aromatic region. What could be the common impurities?
A2: The presence of additional aromatic signals is a clear indication of impurities. The most common culprits are unreacted starting materials, regioisomers formed during the iodination step, or byproducts from side reactions.
Common Impurities to Consider:
-
Unreacted Starting Material (e.g., 2-Chloro-4-fluoroanisole): If the iodination step is incomplete, you will see signals from the starting material.[1]
-
Regioisomers: Electrophilic iodination of substituted anisoles can sometimes lead to the formation of different positional isomers.[2][3] The directing effects of the existing substituents determine the position of the incoming iodine.
-
Di-iodinated Species: Under certain conditions, a second iodine atom can be introduced into the aromatic ring.
To identify these, it's crucial to know the expected NMR signals of these potential impurities.
Q3: How can I differentiate the target compound from its regioisomers using NMR?
A3: Regioisomers will have distinct NMR spectra due to the different electronic environments of the protons and carbons. The key is to analyze the chemical shifts, multiplicities, and coupling constants, especially the couplings to fluorine.
Let's consider a potential regioisomer: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene .
| Compound | Aromatic Proton Environment | Expected ¹H NMR Pattern |
| Target: this compound | Two protons, one ortho to F and one meta to F. | Two distinct doublets, each with a characteristic H-F coupling constant. |
| Regioisomer: 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene | Two adjacent protons. | An AB quartet system, further complicated by coupling to fluorine. |
The differing substitution patterns will also lead to significant changes in the ¹³C NMR spectrum, particularly for the carbons directly attached to the substituents.
Q4: I see a singlet around 2.1 ppm in my ¹H NMR. What is this?
A4: A singlet around 2.1 ppm in a CDCl₃ spectrum is very often due to residual acetone. Similarly, other common laboratory solvents can appear as impurities. It is good practice to consult a table of common NMR solvent impurities.[4][5][6]
Experimental Workflow for Impurity Identification
Here is a systematic approach to identifying an unknown impurity in your sample:
-
Acquire High-Quality NMR Data: Obtain well-resolved ¹H, ¹³C, and, if possible, 2D NMR spectra (like COSY and HSQC).
-
Analyze the Target Molecule's Signals: First, identify and assign all the peaks corresponding to your pure product.
-
Characterize Impurity Signals:
-
¹H NMR: Note the chemical shift, integration (to determine relative amount), and multiplicity of each impurity signal.
-
¹³C NMR: Count the number of carbon signals for the impurity.
-
-
Propose Potential Structures: Based on the synthesis route, list likely impurities (starting materials, isomers, byproducts).
-
Compare and Confirm: Compare the observed NMR data of the impurity with literature or predicted data for the proposed structures. 2D NMR can be invaluable here to establish connectivity.
Q5: Are there any specific reaction conditions that favor the formation of certain impurities?
A5: Yes, the reaction conditions for iodination can significantly influence the product distribution. Electrophilic iodination is often sensitive to the nature of the iodinating agent, the solvent, and the temperature.
-
Iodinating Agent: Using elemental iodine (I₂) often requires an oxidizing agent to form the more reactive electrophile, I⁺.[7] The choice of oxidizing agent (e.g., H₂O₂, CuCl₂) can affect selectivity. Reagents like N-Iodosuccinimide (NIS) can offer milder conditions.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature: Higher temperatures can sometimes lead to more side products and decreased regioselectivity.
For challenging iodinations, particularly with highly activated or deactivated rings, specialized reagents and conditions may be necessary to minimize impurity formation.[3]
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Joshi, A. V., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(11), 20556–20567. [Link]
-
LibreTexts. (2024). 16.2: Other Aromatic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Mississippi. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts. eGrove. Retrieved from [Link]
Sources
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- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
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- 6. kgroup.du.edu [kgroup.du.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates with "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene"
As a Senior Application Scientist, I understand that achieving high conversion rates with complex, multifunctional building blocks like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is critical for the success of your research and development projects. This molecule, while versatile, presents unique challenges due to its electronic properties and significant steric hindrance. Low yields are often not a result of a single failed parameter but a combination of suboptimal conditions.
This technical support center is designed to provide you with targeted, field-proven insights to diagnose and resolve common issues encountered during its use in cross-coupling reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, properties, and general reactivity of this compound.
Q1: How should I properly store and handle this compound?
A: Proper storage is crucial to maintain the integrity of the reagent. This compound should be stored in a cool, dry, dark place, tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1] Halogenated organic compounds should be segregated from reactive materials, particularly strong bases and reactive metals, to avoid inadvertent reactions.[2][3][4][5][6]
Q2: What is the expected order of reactivity for the different halogen substituents in cross-coupling reactions?
A: The reactivity of the carbon-halogen bond towards oxidative addition in palladium-catalyzed cross-coupling reactions follows a well-established trend: C-I > C-Br > C-Cl >> C-F.[7][8] Therefore, the iodo-substituent at the C4 position is the primary reactive site for standard cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. The chloro and fluoro substituents will remain intact under conditions optimized for C-I bond activation, making this a valuable building block for sequential couplings.
Q3: My reaction mixture is turning black shortly after adding the palladium catalyst. What does this indicate?
A: The formation of a black precipitate is typically palladium black, which results from the decomposition of the active Pd(0) catalyst.[9][10] This is a strong indicator of catalyst deactivation and is a common reason for low or no conversion. The primary causes are:
-
Presence of Oxygen: The Pd(0) species is highly sensitive to oxygen.
-
Impure Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst.[9]
-
Inappropriate Ligand: The chosen ligand may not be providing sufficient stability to the Pd(0) center under the reaction conditions.
To resolve this, ensure all reagents are pure and dry, thoroughly degas your solvent, and maintain a strictly inert atmosphere throughout the reaction setup and execution.[9][11]
Q4: I am observing significant amounts of a side product that appears to be a dimer of my coupling partner (e.g., a biaryl from a boronic acid or a diyne from an alkyne). What is happening?
A: This indicates a competing homocoupling reaction. In Suzuki couplings, this can be due to oxidative conditions promoting the homocoupling of the boronic acid. In copper-mediated Sonogashira couplings, the formation of alkyne dimers is a well-known side reaction called Glaser coupling, which is promoted by oxygen and high concentrations of the copper co-catalyst.[9] To mitigate this, rigorously exclude oxygen, reduce the copper catalyst loading, or switch to a copper-free Sonogashira protocol.[9]
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
Core Problem: Low or no conversion when coupling this compound with an organoboron reagent.
The primary challenge with this substrate is overcoming the high activation barrier for the oxidative addition step, which is often rate-limiting.[11] This is caused by a combination of two factors:
-
Electronic Effect: The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring and making the C-I bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[11]
-
Steric Hindrance: The substituents flanking the iodo group (fluoro and methoxy) create significant steric congestion, impeding the approach of the palladium catalyst.
Diagnostic Workflow for Low-Yielding Suzuki Coupling
Below is a logical workflow to diagnose and address the root cause of poor performance.
Caption: Troubleshooting Decision Tree for Sonogashira Coupling.
Issue 1: Alkyne Homocoupling (Glaser Coupling)
-
Causality: This is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen, which promotes the oxidative dimerization of the terminal alkyne. [9]* Solution: The most effective solution is to eliminate one of the key components responsible for this side reaction.
-
Strictly Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing the solvent (freeze-pump-thaw is recommended) and using Schlenk techniques or a glovebox. [9] 2. Reduce Copper Catalyst: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling. [9] 3. Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the best solution is to switch to a copper-free Sonogashira protocol. Numerous effective methods have been developed to circumvent the issue of Glaser coupling. [9]
-
Issue 2: Catalyst and Reagent Inactivation
-
Causality: The catalytic cycle is sensitive to the quality of all components. The Pd(0) catalyst can be poisoned, and the copper co-catalyst and amine base can degrade.
-
Solution: Use high-purity reagents and ensure they are handled properly.
-
Palladium Catalyst: Use a fresh, active source. If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species. [9][12] * Copper(I) Iodide (CuI): This is susceptible to oxidation. Use a freshly opened bottle or a recently purchased batch for best results. Active CuI should be off-white, not green or brown. [9] * Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial and must be anhydrous. Oxidized or wet amine bases are a common cause of reaction failure. Consider distilling the amine base before use. [9][10]
-
Optimized Starting Protocol: Copper-Free Sonogashira Coupling
This protocol eliminates the risk of Glaser homocoupling and is often more robust for complex substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and seal with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.3 equiv), and a degassed amine base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C), depending on the alkyne's reactivity.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The formation of amine hydrohalide salts as a white precipitate is often an indicator of reaction progress.
References
-
Optimizing Cross-Coupling Reactions with Palladium Catalysts. Millennium Specialty Chemicals. [Link]
-
Patel, I., Ganesan, G., & Jain, S. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]
-
Scattolin, T. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros. [Link]
-
Thomas, A. A., et al. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 2019. ACS Publications. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
steric hindrance effect: Topics by Science.gov. Science.gov. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of St Andrews Safety Office. [Link]
-
Safe Storage. University of California, Santa Cruz. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of Bristol. [Link]
-
Storage and Segregation of Hazardous Chemicals. University of Glasgow. [Link]
-
Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. [Link]
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- 1. 741715-69-5|1-Chloro-2-fluoro-4-iodo-5-methoxybenzene|BLD Pharm [bldpharm.com]
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- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
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- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Managing reaction temperature for selective coupling of "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene"
Welcome to the technical support center for the selective functionalization of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. As a trifunctionalized aromatic ring, precise control over reaction conditions is paramount to achieving the desired regioselectivity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of selectively coupling at the highly reactive C-I position while preserving the C-Cl bond.
The key to selective functionalization of this substrate lies in exploiting the differential reactivity of the carbon-halogen bonds. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1] This inherent difference allows for selective reaction at the C-I bond under carefully controlled conditions. Temperature is a critical parameter in this process; elevated temperatures can provide sufficient energy to activate the stronger C-Cl bond, leading to a loss of selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that allows for selective coupling at the iodine position of this compound?
A1: The selective coupling is primarily dictated by the significant difference in bond dissociation energies between the C-I and C-Cl bonds. The Carbon-Iodine bond is substantially weaker than the Carbon-Chlorine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[1] By carefully controlling the reaction temperature, you can favor the kinetic product, which is the result of C-I bond activation.
Q2: Which cross-coupling reactions are most suitable for selective functionalization of this substrate?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for selective C-I functionalization, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][6]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The choice of reaction will depend on the desired final product. In all cases, temperature management is crucial for selectivity.
Q3: Can I achieve selective coupling at the chlorine position?
A3: While direct selective coupling at the C-Cl position in the presence of a C-I bond is highly challenging and generally not feasible in a single step, a two-step sequential functionalization is the standard approach. First, the C-I bond is selectively functionalized at a lower temperature. Then, the resulting product can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand/catalyst system) to react the C-Cl bond.
Q4: What is the expected outcome if the reaction temperature is too high?
A4: Exceeding the optimal temperature for selective C-I coupling can lead to a mixture of products. You may observe the desired mono-coupled product, but also a significant amount of the di-coupled product where both the C-I and C-Cl positions have reacted. In some cases, you might also see decomposition of the starting material or catalyst, and an increase in homocoupling side products.
Troubleshooting Guide
This section addresses common issues encountered during the selective coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents. 4. Inappropriate choice of base or ligand. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling to avoid deactivation. 2. While maintaining selectivity, a slight, incremental increase in temperature (e.g., from room temperature to 40-50 °C) may be necessary. Monitor the reaction closely by TLC or LC-MS. 3. Use anhydrous solvents and high-purity reagents. Degas the solvent to remove oxygen. 4. The choice of base and ligand is critical. For Suzuki coupling, a mild base like K₂CO₃ or Cs₂CO₃ is often effective. For Buchwald-Hartwig, a stronger base like NaOtBu or K₃PO₄ may be needed. Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific transformation. |
| Formation of di-coupled product (reaction at both C-I and C-Cl) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High catalyst loading. | 1. This is the most common cause. Reduce the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate for the C-I coupling. Room temperature is often a good starting point.[4] 2. Monitor the reaction progress closely. Once the starting material is consumed, work up the reaction to prevent further reaction at the C-Cl bond. 3. Reduce the catalyst loading. Higher catalyst concentrations can sometimes lead to decreased selectivity. |
| Significant formation of homocoupled byproducts (e.g., boronic acid homocoupling in Suzuki reactions) | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand system. 3. Inappropriate base. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Some ligand systems are more prone to promoting homocoupling. Consider screening different ligands. 3. The choice of base can influence the rate of homocoupling. Ensure the base is appropriate for the chosen coupling reaction. |
| Protodehalogenation (loss of iodine) | 1. Presence of water or other protic sources. 2. Certain bases or additives. | 1. Use anhydrous solvents and reagents. 2. If protodehalogenation is significant, consider using a different, non-protic base. |
Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a starting point for the selective coupling of a terminal alkyne to the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Selective Coupling Workflow
The following diagram illustrates the general workflow for achieving selective mono-functionalization of this compound.
Caption: Workflow for selective C-I bond functionalization.
This workflow highlights that careful control of the reaction temperature is paramount in favoring the kinetically controlled product, where the more labile C-I bond reacts preferentially.
Mechanistic Rationale for Selectivity
The selectivity is governed by the oxidative addition step in the palladium catalytic cycle. The lower bond dissociation energy of the C-I bond leads to a lower activation energy for the oxidative addition of the palladium(0) catalyst to this bond compared to the C-Cl bond.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Impact of base selection on the outcome of reactions with "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene"
Welcome to the technical support center for 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complex reactivity of this polyhalogenated aromatic building block. The strategic selection of a base is paramount, as it dictates the reaction pathway and ultimate outcome. This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and mechanistic insights to ensure the success of your experiments.
Section 1: Foundational Principles & General FAQs
This section addresses the fundamental reactivity of the substrate, which is governed by the distinct electronic and steric environment of each potential reaction site.
Question: What are the primary reactive sites on this compound and how does base selection influence which site reacts?
Answer: this compound presents three principal types of reactive sites, and the choice of base is the critical determinant for site-selectivity:
-
C-I Bond (Position 4): The carbon-iodine bond is the most labile C-X bond, making it the primary site for metal-halogen exchange and oxidative addition in cross-coupling reactions.[1][2] Strong, nucleophilic bases like n-butyllithium (n-BuLi) preferentially react here.[2][3]
-
C-H Bond (Position 3): The methoxy group at C-2 is a potent directed metalation group (DMG), activating the ortho C-H bond at C-3 for deprotonation.[4] This pathway is favored by strong, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA).[4][5]
-
C-Cl Bond (Position 1): The carbon-chlorine bond is significantly less reactive than the C-I bond in both metal-halogen exchange and cross-coupling reactions.[1][2] It typically remains intact unless harsh conditions or highly specialized catalytic systems are employed.[6] The C-F bond is the most inert and does not participate in these reactions.[3][4]
The interplay between these sites is complex. For instance, using a strong alkyllithium base can initiate a lithium-iodine exchange, while a bulky amide base will favor ortho-deprotonation. The diagram below illustrates the decision-making process based on the desired transformation.
Caption: Base selection workflow for site-selective functionalization.
Section 2: Troubleshooting Guide: Lithiation Reactions
Lithiation is a powerful tool for functionalizing this substrate, but it is fraught with challenges, including competing reaction pathways and unwanted rearrangements.
Question: I want to replace the iodine with an electrophile. I used n-BuLi, but my yields are low and I see multiple byproducts. What is happening?
Answer: This is a common issue stemming from the high reactivity of n-BuLi. While it is the correct choice for lithium-iodine exchange, several factors must be strictly controlled:
-
Temperature: Lithium-halogen exchange is extremely fast, even at -78 °C.[2][7] If the temperature rises, even locally during addition, the resulting aryllithium species can react with the solvent (e.g., THF) or undergo side reactions like ortho-metalation at the C-3 position.
-
Rate of Addition: Adding the n-BuLi solution too quickly can create localized "hot spots" and high concentrations of the base, leading to undesired side reactions. A slow, dropwise addition to a vigorously stirred solution of the substrate is critical.
-
Competing Deprotonation: Although Li-I exchange is kinetically favored, n-BuLi is a strong enough base to deprotonate the C-3 position, especially if the exchange is reversible or slow for any reason.[4] This leads to a mixture of lithiated intermediates and, subsequently, a mixture of products after quenching with an electrophile.
-
Purity of Reagents: Both the substrate and the n-BuLi must be anhydrous. Traces of water will quench the organolithium reagent and reduce yields.
Troubleshooting Steps:
-
Ensure your reaction is maintained at or below -78 °C (dry ice/acetone bath).
-
Add the n-BuLi solution dropwise over an extended period (e.g., 20-30 minutes).
-
Use freshly titrated n-BuLi to ensure accurate stoichiometry.
-
Consider using t-BuLi, which can sometimes provide cleaner exchange due to its increased steric bulk and reactivity.[8]
Question: I used LDA to perform a directed ortho-metalation at C-3, but I isolated a product where my electrophile is at C-4 and the iodine is now at C-3. What is this phenomenon?
Answer: You have observed a "Halogen Dance" (HD) reaction. This is a base-catalyzed migration of a halogen (in this case, iodine) around the aromatic ring.[9][10]
Mechanism:
-
Initial Deprotonation: LDA, being a hindered base, correctly deprotonates the most acidic proton at the C-3 position, ortho to the methoxy DMG, to form an aryllithium intermediate.
-
Halogen Migration: This aryllithium species can be in equilibrium with other isomers. The iodine atom, being large and polarizable, can migrate from C-4 to the lithiated C-3 position. This process is often driven by the formation of a more thermodynamically stable aryllithium intermediate.[10] The resulting species is an aryllithium at C-4 with the iodine now at C-3.
-
Electrophilic Quench: When you add your electrophile, it traps this rearranged, more stable intermediate, leading to the observed product.
Caption: Competing pathways of ortho-metalation and halogen dance.
How to Suppress the Halogen Dance:
-
Lower Temperature: Perform the reaction at the lowest possible temperature (e.g., -90 °C or -100 °C) to slow down the equilibrium that allows for migration.
-
Shorter Reaction Time: Add the electrophile as soon as the deprotonation is complete to trap the initial kinetic aryllithium species before it has time to rearrange.
-
Choice of Base: While LDA is standard, exploring other hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may alter the kinetics and selectivity of the reaction.[5]
Section 3: FAQs: Palladium-Catalyzed Cross-Coupling
This substrate is an excellent candidate for sequential cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Cl bonds.
Question: I am performing a Suzuki-Miyaura coupling. Which position will react, and what base should I use?
Answer: The Suzuki-Miyaura coupling will occur selectively at the C-4 position due to the vast difference in reactivity between the C-I and C-Cl bonds (I >> Br > Cl > F) towards oxidative addition to a Pd(0) catalyst.[1][11] The chloro and fluoro substituents will remain untouched under standard conditions.
The role of the base in a Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[6]
Recommended Bases and Conditions:
| Base | Typical Solvent | Temperature (°C) | Key Characteristics |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Strong, effective base, good for less reactive boronic acids. |
| Cs₂CO₃ | Dioxane, DMF | 80-110 | Highly effective, good solubility in organic solvents. Often provides higher yields. |
| K₂CO₃ | Toluene/H₂O, DME | 80-100 | Common, cost-effective choice. Requires aqueous conditions to be effective. |
Question: What is the role of the base in a Sonogashira coupling with this substrate, and is copper co-catalysis necessary?
Answer: In a Sonogashira coupling, which couples the aryl iodide with a terminal alkyne, the base plays a dual role.[12] It deprotonates the terminal alkyne to form a copper acetylide (in the copper co-catalyzed cycle) or facilitates the formation of a palladium-acetylide complex. It also acts as a scavenger for the HI generated during the reaction.[12]
-
Recommended Bases: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. They can often be used as the solvent or co-solvent.
-
Copper Co-catalysis: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst.[12][13] The copper facilitates the formation of the highly reactive copper acetylide, which then undergoes transmetalation with the palladium complex. While many modern, "copper-free" Sonogashira protocols exist, the traditional Pd/Cu system is robust and reliable for aryl iodides.[14] For this substrate, a standard Pd(PPh₃)₂Cl₂/CuI system with an amine base should be highly effective for selective coupling at the C-I bond.[15]
Section 4: Experimental Protocols
Protocol 4.1: Site-Selective Lithium-Iodine Exchange and Quench
This protocol details the generation of the C-4 aryllithium and subsequent trapping with an electrophile (e.g., trimethylsilyl chloride).
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4.2: Directed ortho-Metalation and Quench
This protocol details the selective deprotonation at C-3 and subsequent trapping with an electrophile (e.g., dimethylformamide, DMF).
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add diisopropylamine (1.1 equiv) and anhydrous THF (~0.2 M).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to pre-form the LDA, then cool back to -78 °C.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the substrate solution to the LDA solution via cannula slowly.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (e.g., DMF, 1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Work up the reaction as described in Protocol 4.1.
References
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Trifl
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (URL: )
- Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogen
- Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes | Organic Letters. (URL: )
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (URL: [Link])
- Directed (ortho)
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. (URL: )
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Metal–halogen exchange - Wikipedia. (URL: [Link])
-
Metal–halogen exchange - Grokipedia. (URL: [Link])
-
organic chemistry - Why do halogen-metal exchanges happen? - Chemistry Stack Exchange. (URL: [Link])
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Minimizing homocoupling in Sonogashira reactions involving "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene".
Topic: Minimizing Homocoupling in Sonogashira Reactions Involving "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers utilizing this compound in Sonogashira cross-coupling reactions. Our focus is to deliver field-proven insights and troubleshooting strategies, particularly for the persistent challenge of alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira cross-coupling reaction?
A1: The Sonogashira reaction is a powerful and versatile method used in organic synthesis to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base.[1][2] Its utility is particularly noted for its mild reaction conditions, which often allow for room temperature execution and tolerate a wide range of functional groups, making it invaluable in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][3]
Q2: What is homocoupling (Glaser coupling) in the context of the Sonogashira reaction, and why is it a problem?
A2: Homocoupling, also known as Glaser or Hay coupling, is the primary undesired side reaction in Sonogashira couplings.[4][5] It involves the oxidative dimerization of the terminal alkyne starting material to form a symmetrical 1,3-diyne. This process is predominantly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5] Homocoupling is problematic for several reasons:
-
It consumes the often expensive or synthetically elaborate alkyne, reducing the overall yield of the desired cross-coupled product.[4]
-
It introduces a significant byproduct that can complicate the purification process.
-
In polymerizations, it can act as a chain-terminating event or introduce undesired linkages.[6]
Q3: Why is this compound a suitable substrate for this reaction, and what is the expected reactivity?
A3: this compound is an excellent substrate for selective Sonogashira coupling due to the significant differences in reactivity among its carbon-halogen bonds. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] The carbon-iodine bond is by far the most susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-limiting step of the reaction.[1] This high reactivity allows the Sonogashira coupling to proceed chemoselectively at the iodo-position under mild conditions (e.g., room temperature), leaving the more stable chloro- and fluoro-substituents intact for potential subsequent transformations.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section addresses the most common issue encountered when using this compound: the formation of the homocoupled diyne byproduct.
Problem: My reaction yields a significant amount of the homocoupled 1,3-diyne. What are the primary causes and solutions?
This is the most frequent challenge. The root cause is almost always related to the copper co-catalyst and the presence of oxygen. Below is a systematic approach to diagnose and solve this issue.
Rigorous Exclusion of Oxygen
The "Why": The Glaser homocoupling mechanism is an oxidative process. The copper(I) acetylide intermediate is oxidized, leading to dimerization. Molecular oxygen is a highly efficient oxidant for this side reaction.[4][5] Therefore, even trace amounts of atmospheric oxygen can significantly promote the formation of the diyne byproduct.
The "How":
-
Degas Your Solvents: All solvents, especially amine bases like triethylamine or diisopropylamine, must be thoroughly degassed. The most effective method is a series of "freeze-pump-thaw" cycles (typically 3-4 cycles). For less rigorous applications, sparging with an inert gas (argon or high-purity nitrogen) for 30-60 minutes can suffice.
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas. This is best accomplished by evacuating the flask under high vacuum and backfilling with argon or nitrogen multiple times. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
Reagent Purity: Use high-purity, freshly opened reagents where possible. Some older reagents or solvents may contain peroxide impurities that can facilitate oxidative processes.
Optimize the Catalytic System
The "Why": While copper(I) accelerates the desired reaction by forming a highly reactive copper acetylide intermediate, its presence is the direct cause of homocoupling.[1][7] Fine-tuning the catalyst system can dramatically shift the balance away from this unwanted pathway.
The "How":
-
Go Copper-Free: The most definitive solution to copper-promoted homocoupling is to eliminate copper from the reaction entirely.[1][8] Copper-free Sonogashira protocols have been extensively developed and are often the preferred method in pharmaceutical synthesis to avoid copper contamination in the final product.[7][9] These reactions typically require a slightly different set of conditions, often involving a stronger base or a more active palladium/ligand system to facilitate the deprotonation of the alkyne directly at the palladium center.[10]
-
Reduce Copper Loading (if copper is essential): If a copper-catalyzed system must be used, minimize the amount of CuI. While typical protocols suggest 1-5 mol%, reducing this to 0.5-1 mol% can sometimes decrease homocoupling without significantly slowing the desired cross-coupling.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence selectivity. Bulky, electron-rich phosphine ligands can promote the rate of oxidative addition and reductive elimination, potentially favoring the cross-coupling pathway.[10][11]
Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for diagnosing and resolving excessive homocoupling.
Problem: My reaction is slow or provides low yield, even without significant homocoupling.
If homocoupling is controlled but the reaction is not efficient, consider the following factors.
Catalyst, Ligand, and Base Optimization
The "Why": The efficiency of the catalytic cycle depends on the interplay between the palladium source, its coordinating ligand, the base, and the solvent. The C-I bond of the substrate is highly reactive, but an inefficient catalyst system can still lead to poor performance.
The "How":
-
Palladium Precatalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common choices. Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air and quality can vary. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
-
Ligand Choice: If using a palladium source without integrated ligands (e.g., Pd₂(dba)₃), the choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphines like P(t-Bu)₃ are highly effective, particularly for copper-free systems.[12]
-
Base Selection: The base serves two purposes: to neutralize the HX byproduct and, in copper-free systems, to deprotonate the terminal alkyne.[1] Amine bases (e.g., Et₃N, DIPEA) often act as both base and solvent. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents like DMF, and may be beneficial in copper-free protocols.[12][13]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (1-2 mol%) or (AllylPdCl)₂/P(t-Bu)₃ (for Cu-free) | PdCl₂(PPh₃)₂ is robust and reliable. The (AllylPdCl)₂ system is highly active for Cu-free couplings at room temperature.[12] |
| Copper Co-catalyst | None (preferred) or CuI (0.5-1 mol%) | Eliminating copper is the most effective way to prevent homocoupling.[1][8] |
| Base | Et₃N or DIPEA (Amine) or Cs₂CO₃ (Inorganic) | Amines are standard. Cs₂CO₃ can be effective in Cu-free systems with polar solvents.[12] |
| Solvent | THF, DMF, or Toluene (degassed) | Solvent choice can impact catalyst stability and reaction rates. DMF is a common choice for its solvating power.[13] |
| Temperature | Room Temperature to 50 °C | The C-I bond is highly reactive, so high temperatures are generally not required and may lead to side reactions.[1] |
Reaction Concentration and Stoichiometry
The "Why": Bimolecular reactions are concentration-dependent. If the reaction is too dilute, the rate will be slow. The relative amounts of the coupling partners also matter.
The "How":
-
Concentration: Typical concentrations range from 0.1 M to 0.5 M with respect to the aryl iodide. If the reaction is sluggish, consider increasing the concentration.
-
Stoichiometry: Use a slight excess of the terminal alkyne (typically 1.1 to 1.5 equivalents). This ensures the complete consumption of the more valuable aryl iodide.
Recommended Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling (Preferred Method)
This protocol is designed to eliminate homocoupling by avoiding the use of a copper co-catalyst. It is based on methodologies developed for robust, room-temperature couplings of aryl halides.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
(AllylPdCl)₂ (1.5 mol%)
-
P(t-Bu)₃ (6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
DMF, anhydrous and degassed (to make a 0.2 M solution)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Cs₂CO₃, and a magnetic stir bar.
-
In a separate flask, dissolve (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of the degassed DMF. Allow this solution to stir for 10-15 minutes to pre-form the active catalyst.
-
Add the bulk of the degassed DMF to the Schlenk flask containing the aryl iodide and base.
-
Add the terminal alkyne to the reaction flask via syringe.
-
Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic Cycles and Homocoupling Pathway
Caption: The interconnected catalytic cycles in a Sonogashira reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Panda, N. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Gevorgyan, V., & Takeda, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, J. M., & Hughes, D. L. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
Harvey, P. D., et al. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7368. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Tykwinski, R. R., & He, G. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 20(9), 15937–15954. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Organic Reactions. (2008). Copper-free Sonogashira coupling. [Link]
-
Beller, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
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Validation & Comparative
A Researcher's Guide to Orthogonal Reactivity: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene vs. Other Haloanisoles
This guide offers an in-depth comparative analysis of the chemical reactivity of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a uniquely substituted haloanisole, against its simpler counterparts. Tailored for researchers, medicinal chemists, and professionals in process development, this document elucidates the principles of selective functionalization, supported by established chemical precedent and detailed experimental frameworks. Our objective is to provide the foundational knowledge required to strategically leverage the distinct reactivity of each halogen in complex molecular syntheses.
The Strategic Value of Polyhalogenated Anisoles in Synthesis
Haloanisoles are indispensable scaffolds in organic chemistry, serving as versatile precursors for pharmaceuticals, agrochemicals, and advanced materials. The specific halogen substituents on the anisole ring are not mere placeholders; they are functional handles that dictate the molecule's reactivity. The identity of the halogen (F, Cl, Br, I) and its position relative to the activating methoxy group and other substituents create a nuanced electronic and steric landscape.
This compound is an exemplary substrate for demonstrating the concept of orthogonal reactivity. Possessing three different halogens on a single aromatic ring, it presents multiple, distinct reaction pathways. A sophisticated understanding of the factors governing the reactivity of each carbon-halogen (C-X) bond is therefore essential for achieving selective and high-yielding transformations.
Fundamental Principles Governing Haloanisole Reactivity
The reactivity of a given C-X bond in a haloanisole is a function of several competing electronic and physical properties.
-
Electronegativity and the Inductive Effect (-I): Halogen electronegativity decreases down the group (F > Cl > Br > I). A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, polarizing its corresponding carbon atom. This effect is crucial in reactions where nucleophilic attack on the aromatic ring is the rate-determining step.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The strength of the C-X bond is a primary determinant in reactions involving its cleavage, such as the oxidative addition step in cross-coupling catalysis. The BDE follows the trend: C-F > C-Cl > C-Br > C-I. The weaker the bond, the more readily it cleaves.
-
Leaving Group Ability in Nucleophilic Aromatic Substitution (SNAr): The rate of an SNAr reaction is typically governed by the initial, slow attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[1][2] The reaction is accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[1][2][3][4] In this context, fluorine's high electronegativity makes the attached carbon highly electrophilic and stabilizes the intermediate, making it the best leaving group among the halogens (F > Cl > Br > I), which is counterintuitive to trends seen in aliphatic SN2 reactions.[5]
These principles create a hierarchy of reactivity that can be exploited for selective chemical modification.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the behavior of this compound in three fundamental classes of reactions, comparing its reactivity to simpler haloanisoles.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern C-C and C-heteroatom bond formation. Their selectivity on polyhalogenated substrates is almost exclusively dictated by the C-X bond strength.
General Reactivity Trend: I > Br > Cl >> F[6]
The C-I bond, being the weakest, undergoes oxidative addition to a Pd(0) catalyst complex far more readily than C-Br or C-Cl bonds. The C-F bond is generally inert under standard cross-coupling conditions.
Experimental Protocol: Selective Sonogashira Coupling
This protocol demonstrates the highly selective functionalization of the C-I bond in this compound, leaving the C-Cl and C-F bonds intact.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol).
-
To the stirring mixture, add trimethylsilylacetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by column chromatography.
Expected Outcome & Rationale: The exclusive product will be (2-(1-chloro-5-fluoro-2-methoxyphenyl)-1-ethynyl)trimethylsilane. The catalytic cycle is initiated by the oxidative addition of the weakest C-X bond (C-I) to the Pd(0) center. The high energy barrier for the cleavage of the C-Cl and C-F bonds prevents their participation, ensuring perfect chemoselectivity.
Data Summary: Relative Rates of Oxidative Addition
| Carbon-Halogen Bond | Relative Reactivity in Oxidative Addition |
| C-I | > 10³ |
| C-Br | ~10² |
| C-Cl | 1 |
| C-F | Inert |
| Note: Values are illustrative approximations for aryl halides. |
Diagram: Cross-Coupling Selectivity Workflow
Caption: Selective functionalization via Palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a route to substitute halogens with nucleophiles, but its selectivity is governed by principles opposite to those of cross-coupling.
General Reactivity Trend: F > Cl > Br > I (Requires an electron-withdrawing group ortho/para to the halogen)[4][5]
Experimental Protocol: Comparative SNAr of Dinitrohaloanisoles
To illustrate the underlying principle, this protocol compares the reactivity of a fluoroanisole derivative with its chloro counterpart in a classic SNAr reaction.
Materials:
-
1-Fluoro-2-methoxy-4-nitrobenzene
-
1-Chloro-2-methoxy-4-nitrobenzene
-
Sodium methoxide (0.1 M in Methanol)
-
Methanol (Anhydrous)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare equimolar (e.g., 0.5 mM) solutions of the fluoro- and chloro-anisole derivatives in anhydrous methanol.
-
Set the spectrophotometer to monitor the absorbance at the λₘₐₓ of the expected product, 1,2-dimethoxy-4-nitrobenzene.
-
In a cuvette, rapidly mix 1.5 mL of the haloanisole solution with 1.5 mL of the sodium methoxide solution.
-
Immediately begin recording absorbance readings at 10-second intervals for 10 minutes.
-
Repeat the exact procedure for the other haloanisole.
-
Plot absorbance vs. time. The initial slope is proportional to the initial reaction rate.
Expected Outcome & Rationale: The reaction with 1-fluoro-2-methoxy-4-nitrobenzene will be significantly faster. The extreme electronegativity of fluorine makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. The stability of the resulting Meisenheimer complex, which is enhanced by the fluorine atom's inductive withdrawal, is the key factor.[1][2]
Application to this compound: In this molecule, the C-F bond is the most susceptible to SNAr. However, without a strongly activating group (like a nitro group) positioned ortho or para to the fluorine, the reaction would require harsh conditions (high temperature, strong base). The chloro and iodo substituents are poor leaving groups in SNAr.
Lithium-Halogen Exchange
This transmetalation reaction is a powerful method for generating aryllithium species, which are valuable synthetic intermediates. The exchange rate is kinetically controlled and highly dependent on the halogen.
General Reactivity Trend: I > Br > Cl >> F[7]
Experimental Protocol: Selective Lithiation and Quenching
This protocol demonstrates the selective formation of an aryllithium at the C-I position of our target molecule.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Anhydrous Diethyl Ether
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
Procedure:
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (15 mL) to a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 eq) dropwise over 5 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes. The lithium-halogen exchange occurs during this time.
-
Add anhydrous DMF (1.5 mmol) and continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude product for analysis (¹H NMR, ¹⁹F NMR, MS).
Expected Outcome & Rationale: The major product will be 2-chloro-6-fluoro-5-methoxybenzaldehyde. The lithium-iodine exchange is exceptionally fast, even at -78 °C, while the corresponding exchanges at the C-Cl and C-F positions are kinetically inaccessible under these conditions.[7][8] The resulting aryllithium species is then trapped by the DMF electrophile.
Diagram: Hierarchy of Reactivity and Synthetic Choice
Caption: Matching reaction type to the desired site of functionalization.
Conclusion: A Platform for Controlled, Sequential Synthesis
This compound is a paradigm of orthogonal reactivity. The distinct and predictable behavior of its three halogen atoms allows for a highly controlled, sequential approach to molecular elaboration.
-
Position 4 (Iodine): This is the most reactive site for transformations involving C-X bond cleavage, such as Palladium-catalyzed cross-couplings and lithium-halogen exchange. These reactions can be performed under mild conditions with high selectivity.
-
Position 5 (Fluorine): This site is the most susceptible to nucleophilic aromatic substitution, although this pathway typically requires activation by a nearby electron-withdrawing group or forcing reaction conditions.
-
Position 1 (Chlorine): The C-Cl bond is the most robust. It is significantly less reactive than C-I in cross-coupling and lithiation, and a poorer leaving group than C-F in SNAr. It can therefore be preserved as a reactive handle for a later synthetic step after the other positions have been functionalized.
By carefully selecting the reaction type and conditions, chemists can precisely dictate which position on the haloanisole scaffold will react, unlocking powerful strategies for the efficient construction of complex target molecules.
References
-
Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2003). Coupling of Aryl Radicals with Carbanions Derived from β-Dicarbonyl Compounds. Chemical Reviews, 103(1), 71–167. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.
-
Narasimhan, S. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 97(5-6), 627-635. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
- Clayden, J. (2007). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Manchester.
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Littler, B. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. imperial.ac.uk [imperial.ac.uk]
A Comparative Guide to the Efficacy of Palladium Catalysts for the Cross-Coupling of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. The strategic installation of diverse molecular fragments onto a common scaffold allows for the rapid exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substrate at the heart of this guide, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene , presents a fascinating case study in chemoselectivity. With three distinct halogen atoms, the C-I, C-Cl, and C-F bonds offer a gradient of reactivity that can be exploited through judicious selection of a palladium catalyst system. This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the most labile C-I position, supported by established principles and representative experimental data.
The Reactivity Landscape of this compound
The inherent differences in the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl < C-F) are the primary determinant of their reactivity in palladium-catalyzed cross-coupling reactions.[1] The oxidative addition of the aryl halide to the Pd(0) center, the rate-determining step in many of these catalytic cycles, is significantly more facile for aryl iodides than for the corresponding chlorides and fluorides. Consequently, the iodine atom at the C4 position of our substrate is the prime target for selective functionalization, allowing the chloro and fluoro substituents to be retained for potential subsequent transformations.
The methoxy group at C2 and the fluorine at C5 are electron-donating and electron-withdrawing, respectively, influencing the electronic character of the aromatic ring and potentially the activity of the catalyst. The chlorine atom at C1 adds to the steric congestion around the methoxy group. A successful catalyst must therefore not only exhibit high chemoselectivity for the C-I bond but also possess sufficient activity to overcome any steric hindrance and electronic effects imparted by the other substituents.
Comparative Efficacy of Palladium Catalysts
The choice of the palladium precursor and, more critically, the ancillary ligand is paramount in achieving high yields and selectivities. Below, we compare the performance of several state-of-the-art palladium catalyst systems for three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a robust and widely used method for the construction of biaryl scaffolds. For the coupling of aryl iodides, a range of palladium catalysts can be effective.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | A classic, reliable catalyst for aryl iodides.[2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 | Often provides higher yields and is effective for a broader range of boronic acids. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 6 | >95 | A highly active system utilizing a bulky, electron-rich phosphine ligand, suitable for more challenging substrates. |
The data illustrates that while traditional catalysts like Pd(PPh₃)₄ are effective, more advanced systems employing bulky, electron-rich phosphine ligands such as SPhos can lead to higher yields in shorter reaction times and under milder conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to arylethynes through the coupling of a terminal alkyne with an aryl halide. This transformation is typically co-catalyzed by a copper(I) salt, although copper-free protocols have gained prominence to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | 80-90 | The classic Sonogashira conditions, effective for aryl iodides.[3] |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80 | 6 | 85-95 | A highly effective copper-free system with a bulky phosphine ligand. |
| [Pd(IPr)(μ-Cl)Cl]₂ | None | LiHMDS | Toluene | 100 | 12 | >90 | An N-heterocyclic carbene (NHC) based catalyst, known for its high stability and activity.[4] |
The trend towards copper-free systems and the use of highly active phosphine or NHC ligands is evident in the Sonogashira coupling as well, offering improved yields and broader substrate scope.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides. The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-90 | An early generation bidentate phosphine ligand system, effective for aryl iodides.[5] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 8 | >95 | A highly active Buchwald ligand, enabling the use of weaker bases and coupling of a wide range of amines. |
| [Pd(IPr)(cin)Cl] | LiHMDS | Toluene | 100 | 12 | >90 | An NHC-based catalyst demonstrating excellent performance for C-N bond formation.[4] |
The development of increasingly sophisticated and sterically demanding phosphine ligands, such as the Buchwald ligands, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the three cross-coupling reactions on this compound.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
All reagents should be of high purity.
Suzuki-Miyaura Coupling Protocol
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, 5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol (Copper-Free)
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-tert-butylphosphine (0.04 mmol, 4 mol%) to a Schlenk tube.
-
Add cesium carbonate (2.0 mmol, 2.0 equiv.) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add degassed 1,4-dioxane (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a short pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound at the C-I position is readily achievable using a variety of modern palladium-catalyzed cross-coupling reactions. For each of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the use of catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provides superior results in terms of yield, reaction time, and substrate scope compared to older, more traditional catalysts.
The choice of the optimal catalyst system will ultimately depend on the specific coupling partners and the desired complexity of the final molecule. The protocols and comparative data presented in this guide provide a strong foundation for researchers to make informed decisions in the design and execution of their synthetic strategies. The continued development of more active, stable, and selective palladium catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound, enabling the efficient construction of novel molecules for the advancement of science and medicine.
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Barrett, K., & Spilling, C. D. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 64-81). The Royal Society of Chemistry. [Link]
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Yang, D., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6766-6775. [Link]
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Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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de la Cruz, R., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(34), 14186-14206. [Link]
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A Comparative Guide to the Synthetic Utility of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene and 1,4-diiodo-2,5-dimethoxybenzene
In the landscape of complex organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures efficiently and selectively. Aryl halides, particularly those with multiple, differentiated halogen atoms, serve as versatile scaffolds for the construction of highly functionalized aromatic systems through transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two such building blocks: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene and 1,4-diiodo-2,5-dimethoxybenzene , aimed at researchers, scientists, and drug development professionals. We will delve into their respective reactivities, steric and electronic profiles, and strategic applications in synthesis, supported by established chemical principles and representative experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The table below summarizes their key characteristics.
| Property | This compound | 1,4-diiodo-2,5-dimethoxybenzene |
| Molecular Formula | C₇H₅ClFIO | C₈H₈I₂O₂ |
| Molecular Weight | 302.47 g/mol | 389.96 g/mol [1] |
| Appearance | Likely a solid | White to light yellow powder or crystals |
| CAS Number | 741715-69-5[2] or 677741-99-0[3] | 51560-21-5[1] |
| Key Structural Feature | Orthogonally reactive C-I and C-Cl bonds | C₂ symmetric, two reactive C-I bonds |
Reactivity Analysis: A Tale of Two Scaffolds
The synthetic utility of these two molecules is dictated by the nature and arrangement of their halogen and methoxy substituents. These features influence the electronic environment of the aromatic ring and provide distinct opportunities for selective functionalization.
The Decisive Role of the Carbon-Halogen Bond
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is the oxidative addition of the aryl halide to the palladium(0) complex.[4] The reactivity of the carbon-halogen bond in this step follows a well-established trend: C-I > C-Br > C-Cl.[5][6][7] This principle is the cornerstone of the differential reactivity observed between our two molecules of interest.
-
This compound : This molecule possesses both a highly reactive C-I bond and a significantly less reactive C-Cl bond. This substantial difference in reactivity allows for highly selective sequential cross-coupling reactions. The C-I bond can be selectively functionalized under mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing, coupling step. This "orthogonal" reactivity is a powerful tool for the convergent synthesis of complex, unsymmetrical biaryls and other multi-substituted aromatic compounds.
-
1,4-diiodo-2,5-dimethoxybenzene : This symmetric molecule features two identical and highly reactive C-I bonds. This makes it an ideal substrate for the synthesis of symmetric molecules in a single step. While mono-functionalization is possible, it typically requires careful control of stoichiometry and can lead to mixtures of mono- and di-substituted products.
Electronic and Steric Effects of Substituents
The substituents on the aromatic ring—methoxy, fluoro, and chloro—also play a crucial role in modulating the reactivity of the C-X bonds.
-
Methoxy Group (-OCH₃): As a strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect), the methoxy group increases the electron density of the aromatic ring.[8] This can influence the rate of oxidative addition. In both molecules, the methoxy groups are positioned ortho to the iodine atoms, which can also exert a steric influence on the approaching catalyst.
-
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect (-I), but they can also be weakly electron-donating through resonance (+M).[9][10] In the case of this compound, the cumulative electron-withdrawing effects of the fluorine and chlorine atoms will decrease the overall electron density of the ring compared to 1,4-diiodo-2,5-dimethoxybenzene. This can impact the kinetics of the cross-coupling reactions.
-
Steric Hindrance: The presence of ortho-substituents can sterically hinder the approach of the palladium catalyst to the C-X bond.[11][12][13] In this compound, the iodine is flanked by a methoxy and a fluoro group. In 1,4-diiodo-2,5-dimethoxybenzene, each iodine is ortho to a methoxy group. The choice of a bulky phosphine ligand on the palladium catalyst is often crucial to overcome this steric hindrance and promote efficient coupling.[14]
Strategic Applications in Synthesis
The distinct structural features of these two molecules lend themselves to different synthetic strategies.
Sequential Functionalization with this compound
The key advantage of this molecule is the ability to perform selective, sequential cross-couplings. A typical workflow would involve a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C-I position, followed by a second coupling at the C-Cl position.
Caption: Sequential cross-coupling strategy for this compound.
Symmetrical and Statistical Functionalization of 1,4-diiodo-2,5-dimethoxybenzene
This molecule is ideally suited for creating symmetrical structures. However, it can also be used for the synthesis of unsymmetrical products through statistical control or by leveraging subtle differences in reaction conditions.
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A Comparative Guide to Validating the Purity of Halogenated Phenyl Ether Intermediates for Pharmaceutical Applications
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. Halogenated phenyl ethers represent a significant class of intermediates, valued for their versatile reactivity in forming complex molecular scaffolds. Our illustrative example, "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene," embodies the structural features—multiple halogen substituents and a methoxy group—that make this class of compounds both useful and analytically challenging.
The presence of impurities, even at trace levels, can have profound consequences on the safety and efficacy of the final drug product.[1][2] Impurities can arise from various sources, including starting materials, by-products of the synthetic process, degradation products, or residual solvents.[2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, like ICH Q3A(R2), that mandate the identification, qualification, and control of impurities in new drug substances.[1][5][6][7] This guide provides a comparative overview of essential analytical techniques for validating the purity of halogenated phenyl ether intermediates, ensuring they meet the rigorous standards of the pharmaceutical industry.
Physicochemical Considerations for Analytical Method Development
The structure of "this compound" suggests several key properties that inform the selection of analytical methods:
-
Aromaticity and Halogenation: The benzene ring provides a chromophore, making it suitable for UV-based detection in liquid chromatography. The presence of multiple halogens (Cl, F, I) creates a distinct isotopic pattern that can be leveraged in mass spectrometry for identification.
-
Volatility: The compound's volatility will determine the suitability of gas chromatography (GC) versus high-performance liquid chromatography (HPLC). Given its molecular weight and potential for intermolecular interactions, HPLC is often the primary choice, though GC can be effective for certain volatile impurities.[8][9]
-
Potential Impurities: Likely impurities could include regioisomers, starting materials, or by-products from dehalogenation or other side reactions. The chosen analytical methods must be able to resolve these closely related compounds.
A Multi-Modal Strategy for Purity Validation
A single analytical technique is rarely sufficient to provide a complete purity profile. A robust validation strategy employs a combination of orthogonal methods, each providing unique and complementary information.[]
1. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse of pharmaceutical purity analysis, offering high resolution and sensitivity for a wide range of compounds.[9][11]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated phenyl ethers, reversed-phase HPLC with a C18 or phenyl-based column is typically the starting point.
-
Causality of Experimental Choices: A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic compound. A mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) allows for gradient elution, which is crucial for separating impurities with a wide range of polarities.[11] UV detection is selected due to the aromatic nature of the analyte.
-
Self-Validating System: Method validation for HPLC is well-defined by USP <1225> and ICH guidelines and includes specificity, linearity, range, accuracy, and precision.[12][13][14][15] Specificity is demonstrated by showing that the main peak is free from co-eluting impurities, often confirmed by peak purity analysis using a photodiode array (PDA) detector or by hyphenation with mass spectrometry (LC-MS).[13]
2. Gas Chromatography (GC)
GC is an essential technique for analyzing volatile and semi-volatile impurities, particularly residual solvents.[4][8][16][17]
-
Principle: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas.
-
Causality of Experimental Choices: For residual solvent analysis, headspace GC is the preferred technique as it selectively introduces volatile compounds into the GC system, avoiding contamination from the non-volatile main compound.[4] A flame ionization detector (FID) is commonly used for its broad applicability to organic compounds. For impurity profiling, direct injection may be used if the compound and its impurities are thermally stable.
-
Self-Validating System: GC methods are validated for the same parameters as HPLC. For impurity analysis, coupling GC with a mass spectrometer (GC-MS) provides definitive identification of separated components based on their mass spectra and fragmentation patterns.[8]
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination without the need for a reference standard of the analyte itself.[18][19][20][21]
-
Principle: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal.[20] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be calculated directly.[18][21]
-
Causality of Experimental Choices: A high-field NMR spectrometer is used to achieve maximum signal dispersion and sensitivity. A suitable internal standard is chosen that has a simple spectrum (ideally a singlet) and resonances that do not overlap with any signals from the analyte or impurities.[18]
-
Self-Validating System: The inherent quantitative nature of NMR makes it a primary ratio method. The accuracy of qNMR is traceable to the purity of the internal standard. The technique is recognized by the U.S. Pharmacopeia as a primary analytical method.[18]
4. Mass Spectrometry (MS)
MS is an indispensable tool for the identification and structural elucidation of impurities.[][22][23]
-
Principle: MS measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.[23][24]
-
Causality of Experimental Choices: When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), MS can provide mass information for each separated component.[][25] This is crucial for identifying unknown impurities. The characteristic isotopic patterns of chlorine and bromine can further aid in the identification of halogenated impurities.
-
Self-Validating System: The structural information obtained from MS, particularly from tandem MS (MS/MS) fragmentation studies, provides a high degree of confidence in impurity identification. This data is essential for meeting the identification thresholds set by guidelines like ICH Q3A.[5][7]
5. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[26][27][28]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, impurities will cause a depression and broadening of the melting point.[29] The extent of this change can be used to calculate the mole percent of impurities based on the van't Hoff equation.[26][30]
-
Causality of Experimental Choices: This method is applicable only to substances that are highly crystalline (typically >98.5% pure) and do not decompose upon melting.[28] A slow heating rate is used to ensure thermal equilibrium during the melting process.[26]
-
Self-Validating System: The method provides an absolute measure of purity without the need for calibration standards. It is recognized by both the US and European Pharmacopeias as a valid method for purity determination.[28]
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC | Quantitative Purity & Impurity Profiling | High resolution, high sensitivity, applicable to a wide range of compounds.[9] | Requires reference standards for quantification, potential for co-elution. |
| GC-MS | Volatile Impurities & Residual Solvents | Excellent for volatile compounds, definitive identification with MS.[8][16] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute Purity Determination (Assay) | Primary quantitative method, no need for analyte reference standard, provides structural information.[18][19][21] | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
| LC-HRMS | Impurity Identification & Structural Elucidation | High sensitivity and specificity, provides accurate mass and elemental composition.[23][24] | Primarily qualitative/semi-quantitative, potential for matrix effects. |
| DSC | Purity of Highly Crystalline Solids | Absolute purity determination, no reference standard needed.[26][28] | Only applicable to crystalline, non-decomposing materials with high purity (>98.5%).[28] |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard of the main compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Absolute Purity by qNMR
-
Internal Standard: Select a high-purity, certified internal standard (e.g., maleic acid) with a known chemical formula and a singlet in a clean region of the spectrum.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.
-
Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from the analyte and the signal from the internal standard.
-
Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where I=integral, N=number of protons, M=molar mass, m=mass, and P=purity of the standard.[20]
Visualization of the Validation Workflow
Caption: A comprehensive workflow for validating the purity of a pharmaceutical intermediate.
Conclusion
Validating the purity of a pharmaceutical intermediate like "this compound" is a multi-faceted process that requires a scientifically sound, orthogonal approach. Combining the high-resolution separation of chromatography (HPLC and GC) with the definitive identification power of mass spectrometry and the absolute quantification of qNMR provides a self-validating system that ensures the highest level of quality and safety.[] Each technique offers unique insights, and their collective application provides the robust data package required to meet stringent regulatory expectations and ensure the integrity of the final active pharmaceutical ingredient.
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(3), 269–277. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec. (n.d.). Separation Science. Retrieved from [Link]
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Myneni, S. C., & Tokunaga, T. K. (2002). Quantitative determination of absolute organohalogen concentrations in environmental samples by X-ray absorption spectroscopy. Environmental Science & Technology, 36(15), 3249–3256. Retrieved from [Link]
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Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4629. Retrieved from [Link]
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Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023, March 10). KBI Biopharma. Retrieved from [Link]
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Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing. Retrieved from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved from [Link]
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Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved from [Link]
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Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(1), 135-144. Retrieved from [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters. Retrieved from [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]
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DSC purity. (n.d.). Mettler Toledo. Retrieved from [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved from [Link]
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Analytical methods validation as per ich & usp. (n.d.). Slideshare. Retrieved from [Link]
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Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(3), 714. Retrieved from [Link]
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Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.). Integrated Liner Technologies. Retrieved from [Link]
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Pharmaceutical Applications of Gas Chromatography. (2014). Scirp.org. Retrieved from [Link]
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Gas Chromatography and Its Importance in Pharmaceuticals. (2024, January 8). Pharma Manual. Retrieved from [Link]
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〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF. Retrieved from [Link]
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Gas Chromatography and its Applications in Pharmaceutical Industry. (2024). Journal of Molecular and Organic Chemistry, 7(5), 245-246. Retrieved from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC. Retrieved from [Link]
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Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI. Retrieved from [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
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Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (n.d.). Frontiers. Retrieved from [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]
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Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved from [Link]
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Halogenated Aromatic Compounds. (2025, July 27). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benzofuran Synthesis: Benchmarking "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" Against Alternative Precursors
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in a myriad of biologically active natural products and pharmaceuticals necessitates efficient and versatile synthetic routes. The selection of the starting precursor is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth technical comparison of "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" as a precursor for benzofuran synthesis, benchmarking its performance against other commonly employed starting materials. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their synthetic strategies.
The Strategic Advantage of Polysubstituted Precursors in Benzofuran Synthesis
The synthesis of complex, functionalized benzofurans often requires starting materials that bear multiple substituents. These substituents can serve as handles for further chemical transformations or be integral to the final molecule's biological activity. "this compound" is a prime example of such a strategic precursor. Its unique combination of a reactive iodine atom for cross-coupling, a methoxy group that can be a precursor to a phenolic hydroxyl for cyclization, and the presence of chloro and fluoro groups for modulating electronic properties and metabolic stability, makes it a highly attractive starting material.
The most prevalent and robust method for constructing the benzofuran core from such precursors is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between an ortho-haloanisole and a terminal alkyne, followed by an electrophilic cyclization.[1] This powerful sequence allows for the direct formation of the C2-C3 bond of the furan ring and the installation of diverse substituents at the 2- and 3-positions.
Performance Profile of "this compound"
The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups on the benzene ring of the precursor can influence the reaction rate and yield. Electron-withdrawing groups can enhance the oxidative addition of the palladium catalyst to the aryl-iodide bond, potentially accelerating the reaction. Conversely, the electron-donating methoxy group can increase electron density on the aromatic ring, which might slightly decrease the rate of oxidative addition but can be beneficial in the subsequent cyclization step.
Experimental Workflow: A Representative Protocol
The synthesis of a 2,3-disubstituted benzofuran from "this compound" would typically follow a two-step, one-pot procedure involving a Sonogashira coupling followed by an electrophilic cyclization.
Caption: One-pot synthesis of a substituted benzofuran.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add "this compound" (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).
-
Solvent and Base Addition: Add anhydrous toluene and triethylamine (Et3N).
-
Sonogashira Coupling: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Electrophilic Cyclization: Once the starting aryl iodide is consumed, add the electrophile (e.g., I2, 1.2 equiv.) to the reaction mixture.
-
Reaction Completion and Workup: Continue stirring at room temperature until the cyclization is complete (as monitored by TLC). Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Performance Analysis: A Data-Driven Approach
To objectively benchmark the performance of "this compound," we have compiled experimental data from the literature for the synthesis of benzofurans from various o-haloanisole and o-halophenol precursors. The following table summarizes the reaction conditions and yields for the synthesis of 2,3-disubstituted benzofurans.
| Precursor | Alkyne | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | rt | 2 | 98 | Yue et al., 2005[1] |
| 2-Iodo-4-methylanisole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | rt | 2 | 99 | Yue et al., 2005[1] |
| 4-Chloro-2-iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | rt | 2 | 99 | Yue et al., 2005[1] |
| o-Bromoanisole | Phenylacetylene | Pd(OAc)2/dppf | Cs2CO3 | 110 | 24 | 85 | Willis et al., 2005 |
| o-Chloroanisole | Phenylacetylene | Pd2(dba)3/XPhos | K3PO4 | 120 | 24 | 75 | Buchwald et al., 2008 |
| o-Iodophenol | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | 80 | 1 | 95 | Torii et al., 1985 |
| o-Bromophenol | Phenylacetylene | PdCl2(PCy3)2/CuI | Piperidine | 100 | 12 | 88 | Cacchi et al., 2003 |
Discussion: Causality Behind Performance Differences
The data presented in the table clearly illustrates the superior reactivity of o-iodoanisoles and o-iodophenols in the Sonogashira coupling compared to their bromo and chloro counterparts. This is evident from the milder reaction conditions (room temperature vs. high temperatures) and shorter reaction times required to achieve excellent yields.
-
The Halogen's Role: The C-I bond is significantly weaker than the C-Br and C-Cl bonds, facilitating the rate-determining oxidative addition of the palladium(0) catalyst. This inherent reactivity makes iodo-substituted precursors like "this compound" highly efficient for benzofuran synthesis.
-
Substituent Effects: The presence of a chloro group on 4-chloro-2-iodoanisole does not impede the reaction, affording a near-quantitative yield.[1] This suggests that the electron-withdrawing nature of the chloro and fluoro substituents in "this compound" is unlikely to have a detrimental effect on the Sonogashira coupling and may even be beneficial. The electron-donating methoxy group ensures that the subsequent electrophilic cyclization proceeds efficiently.
-
o-Iodoanisoles vs. o-Iodophenols: Both o-iodoanisoles and o-iodophenols are excellent precursors for benzofuran synthesis. The choice between them often depends on the subsequent cyclization strategy. o-Iodoanisoles require a demethylation step, typically with a strong Lewis acid like BBr3, to reveal the phenol for cyclization. In contrast, o-iodophenols can undergo direct cyclization after the Sonogashira coupling. However, the free hydroxyl group in o-iodophenols can sometimes lead to side reactions, and protection may be necessary. The methoxy group in "this compound" serves as a robust protecting group for the phenol, which can be cleaved under controlled conditions after the crucial C-C bond formation.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion: A Verdict on "this compound"
Based on the comprehensive analysis of related experimental data and fundamental principles of organometallic chemistry, "this compound" is an exceptionally promising precursor for the synthesis of highly functionalized benzofurans. Its key advantages include:
-
High Reactivity: The presence of the iodine atom ensures rapid and efficient Sonogashira coupling under mild conditions.
-
Versatility: The chloro and fluoro substituents provide opportunities for further diversification and tuning of the final product's properties.
-
Robustness: The methoxy group acts as a stable protecting group for the phenolic hydroxyl, which can be unmasked at a later stage for cyclization.
While alternative precursors like o-bromoanisoles and o-chloroanisoles can be used, they generally require more forcing reaction conditions, more sophisticated and expensive catalyst systems, and may result in lower yields. For researchers aiming to synthesize complex and polysubstituted benzofurans in a time- and resource-efficient manner, "this compound" represents a superior choice. Its strategic combination of substituents offers a clear pathway to a wide range of valuable benzofuran derivatives.
References
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
Sources
Spectroscopic Roadmap: Distinguishing Intermediates in the Reactions of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceutical agents, the ability to precisely track and characterize fleeting reaction intermediates is paramount. The poly-substituted aromatic compound, 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, presents a fascinating case study in competitive reactivity. Its array of functional groups—a methoxy director, and a trio of halogens with varying reactivities—opens the door to multiple potential reaction pathways. This guide provides a comparative analysis of the key spectroscopic signatures of intermediates derived from two probable reaction routes: Directed ortho-Metalation (DoM) and the Halogen Dance (HD) rearrangement. Understanding these spectroscopic differences is crucial for reaction monitoring, mechanistic elucidation, and ultimately, for controlling the desired synthetic outcome.
The Crossroads of Reactivity: DoM vs. Halogen Dance
The methoxy group (-OCH₃) of this compound is a potent ortho-directing group in the presence of strong organolithium bases like n-butyllithium (n-BuLi).[1][2] This is due to the coordination of the lithium ion to the methoxy oxygen, which acidifies the adjacent aromatic protons, facilitating deprotonation. However, the presence of a heavy halogen like iodine introduces the possibility of a "Halogen Dance" rearrangement, a base-catalyzed intramolecular migration of halogens.[3][4] This guide will explore the spectroscopic characteristics of the primary intermediates formed under these competing pathways.
Experimental & Spectroscopic Simulation
While direct experimental data for the titular compound is not extensively published, we can reliably predict the spectroscopic characteristics of its intermediates based on well-documented studies of analogous substituted anisoles and halobenzenes.[2][5][6][7] The following sections detail the expected spectroscopic data for the starting material and the two primary, competing intermediates.
Experimental Protocol: Lithiation of this compound
This generalized protocol can be adapted to favor either the Directed ortho-Metalation or a potential Halogen Dance rearrangement, primarily through kinetic versus thermodynamic control.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Base: n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction & Quenching:
-
For Kinetic (DoM) Intermediate: The reaction is stirred at -78 °C for 1 hour, after which an electrophile (e.g., D₂O, TMSCl) is added to quench the lithiated species.
-
For Thermodynamic (Halogen Dance) Intermediate: After the initial stirring at -78 °C, the reaction is allowed to slowly warm to -20 °C or 0 °C and held for 1-2 hours before quenching.
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Pathway 1: Directed ortho-Metalation (DoM)
Under kinetically controlled conditions (low temperature, short reaction time), the deprotonation is expected to occur at the position most activated by the methoxy group, which is C3.
Start [label="1-Chloro-5-fluoro-4-iodo-\n2-methoxybenzene"]; Intermediate1 [label="Intermediate A\n(3-Lithio species)", fillcolor="#EA4335"]; Product1 [label="Quenched Product\n(e.g., 3-Deuterio)"];
Start -> Intermediate1 [label=" n-BuLi, THF\n-78°C"]; Intermediate1 -> Product1 [label=" Electrophile (E+)"]; }
Spectroscopic Signatures of Intermediate A (3-Lithio Species)
The introduction of lithium at the C3 position dramatically alters the electronic landscape of the aromatic ring, leading to predictable spectroscopic shifts.
| Spectroscopic Technique | Starting Material (Predicted) | Intermediate A (Predicted) | Rationale for Change |
| ¹H NMR | H3: ~6.8-7.0 ppm | H6: Significant upfield shift to ~7.5-8.0 ppm | The C3-proton is replaced by lithium. The adjacent H6 proton experiences a significant downfield shift due to the strong electron-withdrawing nature of the C-Li bond. |
| ¹³C NMR | C3: ~95-100 ppm | C3: Highly deshielded, ~180-190 ppm | Direct attachment of the electropositive lithium atom causes a massive downfield shift for the carbon atom bearing the lithium. |
| ¹⁹F NMR | Singlet, ~ -110 to -120 ppm | Singlet, downfield shift | The introduction of the strongly electron-withdrawing lithiated carbon at C3 will deshield the fluorine nucleus at C5, causing a downfield shift in the ¹⁹F NMR spectrum.[8][9] |
| IR Spectroscopy | C-H stretch: ~3000-3100 cm⁻¹ | Absence of C3-H stretch | The C-H bond at the 3-position is no longer present. A new, typically weak, C-Li vibrational mode may appear in the far-IR region. |
Pathway 2: Halogen Dance (HD) Rearrangement
Upon warming, the initially formed lithiated species can undergo a rearrangement to a more thermodynamically stable intermediate. In this case, a plausible halogen dance would involve the migration of the iodine atom, leading to a lithiated species at a different position. A likely rearrangement would be a 1,2-migration of the iodine and lithium.
IntermediateA [label="Intermediate A\n(3-Lithio species)", fillcolor="#EA4335"]; IntermediateB [label="Intermediate B\n(4-Lithio-3-iodo species)", fillcolor="#FBBC05", fontcolor="#202124"]; Product2 [label="Quenched Product\n(e.g., 4-Deuterio-3-iodo)"];
IntermediateA -> IntermediateB [label=" Warming\n(Rearrangement)"]; IntermediateB -> Product2 [label=" Electrophile (E+)"]; }
Spectroscopic Signatures of Intermediate B (4-Lithio-3-iodo species)
This rearranged intermediate will have a distinct set of spectroscopic characteristics due to the new positions of the lithium and iodine atoms.
| Spectroscopic Technique | Starting Material (Predicted) | Intermediate B (Predicted) | Rationale for Change |
| ¹H NMR | H3: ~6.8-7.0 ppm | H6: Moderate upfield shift | The proton at C4 is replaced by lithium. The remaining aromatic protons will experience shifts based on their new proximity to the iodine and lithium. The H6 proton is now further from the C-Li bond compared to Intermediate A, resulting in a less pronounced downfield shift. |
| ¹³C NMR | C4: ~80-85 ppm (due to I) | C4: Highly deshielded, ~175-185 ppm | Similar to Intermediate A, the carbon bearing the lithium (C4) will be significantly deshielded. The former C3 will now be bonded to iodine, resulting in a characteristic upfield shift for a carbon attached to iodine. |
| ¹⁹F NMR | Singlet, ~ -110 to -120 ppm | Singlet, smaller downfield shift | The fluorine at C5 is now para to the lithiated carbon. While still electron-withdrawing, the effect is attenuated by distance compared to the meta relationship in Intermediate A, leading to a smaller downfield shift. |
| IR Spectroscopy | C-I stretch: ~500-600 cm⁻¹ | C-I stretch at a different frequency | The position of the C-I bond has changed, which will alter its vibrational frequency. The C4-H stretch will be absent. |
Comparative Summary and Conclusion
| Intermediate | Key Differentiating Spectroscopic Features |
| A (DoM) | - Absence of H3 proton signal. - Large downfield shift of H6 proton in ¹H NMR. - Very large downfield shift of C3 in ¹³C NMR. - Significant downfield shift in ¹⁹F NMR. |
| B (HD) | - Absence of H4 proton signal. - Moderate downfield shift of remaining aromatic protons. - Very large downfield shift of C4 in ¹³C NMR. - Smaller downfield shift in ¹⁹F NMR compared to Intermediate A. |
The ability to distinguish between the Directed ortho-Metalation product and a Halogen Dance rearrangement is critical for controlling the regiochemical outcome of subsequent electrophilic quenching. By carefully monitoring the reaction using in situ or rapid-quench NMR and IR spectroscopy, researchers can gain valuable mechanistic insights. For instance, low-temperature NMR would be the most definitive technique to observe these intermediates directly. The significant differences in the predicted ¹H, ¹³C, and especially the sensitive ¹⁹F NMR spectra provide a robust analytical toolkit for identifying the dominant reactive species under a given set of conditions. This knowledge empowers chemists to steer the reaction towards the desired constitutional isomer, a fundamental requirement in the synthesis of complex, biologically active molecules.
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Human Metabolome Database. Anisole 1H NMR Spectrum. [Link]
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A Comparative Study of Leaving Group Potential in Polyhalogenated Aromatic Compounds: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within drug development and materials science, the strategic functionalization of aromatic rings is a cornerstone. Nucleophilic aromatic substitution (SNAr) on polyhalogenated aromatic compounds represents a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds. A nuanced understanding of the factors governing these reactions is paramount for efficient and predictable synthesis. This guide provides a comprehensive comparative analysis of the leaving group potential of halogens in this context, moving beyond simplistic rules to offer a deeper, mechanistically grounded perspective supported by experimental data.
The Counterintuitive World of Leaving Groups in SNAr: A Departure from Aliphatic Chemistry
In the familiar realm of aliphatic nucleophilic substitution (SN1 and SN2), the leaving group ability of halogens follows a clear trend: I > Br > Cl > F. This order is dictated by the strength of the carbon-halogen bond and the stability of the resulting halide anion; weaker bases are better leaving groups.[1] However, in the realm of nucleophilic aromatic substitution, this trend is inverted. For SNAr reactions, the generally observed order of reactivity is:
This reversal is a direct consequence of the two-step addition-elimination mechanism that governs SNAr reactions.[5][6] The rate-determining step is not the departure of the leaving group, but rather the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][7][8]
The high electronegativity of fluorine plays a crucial role in stabilizing this intermediate through a powerful inductive effect (-I).[6][9] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[10] The cleavage of the carbon-halogen bond occurs in a subsequent, fast step, making the inherent leaving group ability of the halide less critical to the reaction kinetics.[5][6]
Caption: Workflow for Kinetic Analysis via UV-Vis Spectroscopy.
Protocol 2: Competition Experiments Analyzed by GC-MS
Competition experiments are a powerful method for determining the relative reactivity of two or more substrates without needing to follow the reaction kinetics in real-time.
Objective: To determine the relative rate of reaction of two different polyhalogenated aromatic compounds with a limiting amount of a nucleophile.
Materials:
-
Two different polyhalogenated aromatic compounds (e.g., 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene)
-
Nucleophile (e.g., piperidine)
-
Internal standard (a compound that does not react under the reaction conditions and is easily detectable by GC-MS)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
GC-MS instrument
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine equimolar amounts of the two competing aryl halides and a known amount of the internal standard in the chosen solvent.
-
Add a substoichiometric amount of the nucleophile (e.g., 0.1 to 0.5 equivalents relative to the total amount of aryl halides). The limiting amount of the nucleophile ensures that the reaction does not go to completion, allowing for the quantification of both remaining starting materials and products.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at a controlled temperature for a set period. The reaction time should be sufficient to allow for a measurable conversion but not so long that one of the starting materials is completely consumed.
-
Quench the reaction by adding a suitable reagent (e.g., dilute acid if the nucleophile is basic).
-
-
Sample Preparation for GC-MS:
-
Extract the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and filter.
-
Dilute an aliquot of the sample to a suitable concentration for GC-MS analysis. [11]4. GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Identify the peaks corresponding to the two starting materials, the two products, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for all identified compounds.
-
-
Data Analysis:
-
Calculate the relative response factors of the starting materials and products with respect to the internal standard using standard calibration curves.
-
Determine the amount of each starting material consumed and each product formed.
-
The relative rate constant (k1/k2) can be calculated from the ratio of the products formed or the ratio of the starting materials consumed, after correcting for the initial concentrations.
-
Applications in Drug Development
The principles of leaving group potential in polyhalogenated aromatic compounds are not merely of academic interest. They are routinely applied in the synthesis of pharmaceuticals.
-
Olanzapine: The synthesis of the atypical antipsychotic drug Olanzapine involves an SNAr reaction where a fluorine atom on a nitro-activated aromatic ring is displaced by the nitrogen of a piperazine derivative. The high reactivity of the C-F bond in this SNAr context is crucial for the efficiency of this key bond-forming step. [5][12]
-
Imatinib: A key step in some synthetic routes to the targeted cancer therapy drug Imatinib involves the coupling of a pyrimidine core with a substituted aniline. While not a direct polyhalogenated aromatic starting material, the principles of activating the aromatic ring to nucleophilic attack are central to the success of this and related C-N bond-forming reactions in medicinal chemistry. [2][13]
Conclusion
The leaving group potential of halogens in polyhalogenated aromatic compounds under SNAr conditions is a prime example of how reaction mechanism dictates reactivity trends. The counterintuitive order, F > Cl ≈ Br > I, is a direct result of the rate-determining nucleophilic attack and the stabilization of the Meisenheimer intermediate by the high electronegativity of fluorine. For researchers and professionals in drug development and materials science, a firm grasp of these principles is essential for designing efficient and predictable synthetic routes. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these effects, enabling the informed selection of substrates and reaction conditions to achieve desired synthetic outcomes.
References
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Bunting, J. W., et al. (1974). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 96(12), 3808-3812. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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NDA APPROVALS. (2014). IMATINIB. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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YouTube. (2013). Nucleophilic Aromatic Substitution (SNAr). [Link]
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chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
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World Journal of Pharmaceutical Research. (2024). Synthesis, characterization and process validation of olanzapine intermediates. [Link]
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Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894576. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Danikiewicz, W., et al. (2015). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. Chemistry – A European Journal, 21(12), 4749-4756. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
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ResearchGate. (n.d.). A GC-MS analysis of an SN2 reaction for the organic laboratory. [Link]
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- U.S. Patent No. 7,863,442. (2011). Processes for the synthesis of olanzapine.
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Yilmaz, I., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 15(10), e0240421. [Link]
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A Senior Application Scientist's Guide to Assessing Metabolic Stability of Drug Candidates Derived from 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of drug discovery, identifying a compound with potent pharmacological activity is only the first step. A candidate's success is profoundly influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, with metabolic stability being a cornerstone of this assessment.[1] A drug that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Early evaluation of metabolic stability using in vitro assays is therefore essential to prioritize candidates with favorable pharmacokinetic properties, saving invaluable time and resources.[1][2][3]
This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of drug candidates derived from the "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" scaffold. This particular scaffold presents a fascinating case study due to its structural motifs:
-
Halogens (Cl, F, I): The presence and type of halogen can significantly impact metabolic fate. While fluorine can sometimes block metabolism, other halogens can be sites for oxidative metabolism or influence overall lipophilicity.[4][5] The high lipophilicity of some halogenated compounds can lead to persistence in fatty tissues.[6]
-
Methoxy Group (-OCH₃): This group is a common feature in drug molecules, often influencing binding and physicochemical properties.[7][8] However, it is a well-known metabolic hotspot, frequently undergoing O-demethylation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of active or reactive metabolites.[9][10]
We will explore the primary in vitro tools—liver microsomes, S9 fractions, and hepatocytes—and explain the causality behind their selection. By comparing hypothetical derivatives of our core scaffold, this guide will illustrate how to interpret experimental data to make informed decisions in lead optimization.
Pillar 1: Strategic Selection of In Vitro Metabolic Models
The choice of an in vitro system is a critical experimental decision dictated by the specific questions being asked. The liver is the primary site of drug metabolism, and liver-derived systems are the workhorses of early ADME testing.[11][12][13]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing the majority of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[11][13][14] Microsomal stability assays are cost-effective, high-throughput, and ideal for an initial assessment of a compound's susceptibility to oxidative metabolism.[14]
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol.[12][15] The cytosolic component includes various Phase II (conjugative) enzymes like sulfotransferases (SULTs) and glutathione transferases (GSTs).[3] S9 assays provide a more comprehensive picture than microsomes, capturing a broader range of metabolic pathways.[2][16]
-
Hepatocytes: These intact liver cells are considered the "gold standard" for in vitro metabolism studies.[13][17] They contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters within a physiological cellular environment.[18][19] Hepatocyte assays account for cellular uptake and provide the most reliable data for predicting in vivo hepatic clearance.[20][21]
The logical progression of these assays allows for a tiered approach to understanding a compound's metabolic fate, as illustrated in the workflow below.
Caption: A tiered workflow for assessing metabolic stability.
Pillar 2: Comparative Analysis of Scaffold Derivatives
To illustrate the principles of metabolic stability assessment, let us consider three hypothetical drug candidates derived from our core scaffold, "this compound."
-
Candidate A (Parent Derivative): The core scaffold is attached to a hypothetical pharmacophore, retaining the metabolically susceptible methoxy group.
-
Candidate B (Bioisosteric Replacement): To mitigate the expected rapid O-demethylation, the methoxy group (-OCH₃) is replaced with a difluoromethoxy group (-OCHF₂). This bioisosteric replacement often enhances metabolic stability by strengthening the C-H bonds, making them less susceptible to CYP-mediated oxidation.[22][23]
-
Candidate C (Alternative Scaffold): An alternative design where the entire 2-methoxybenzene moiety is replaced with a different, potentially more stable heterocyclic ring system known to be less metabolically labile.
We will now present the hypothetical data from our three key in vitro assays for these candidates.
Data Presentation: In Vitro Metabolic Stability Parameters
The primary readouts from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to eliminate the drug.[1][21]
Table 1: Human Liver Microsomal Stability Data
| Candidate | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
|---|---|---|---|
| Candidate A | 8 | 245.2 | High Clearance (Metabolically Labile) |
| Candidate B | 45 | 43.5 | Moderate Clearance |
| Candidate C | > 60 | < 32.5 | Low Clearance (Metabolically Stable) |
| Warfarin (Control) | 35 | 56.1 | Expected Moderate Clearance |
Table 2: Human Liver S9 Fraction Stability Data
| Candidate | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
|---|---|---|---|
| Candidate A | 7 | 280.1 | High Clearance |
| Candidate B | 42 | 46.8 | Moderate Clearance |
| Candidate C | 55 | 35.7 | Low Clearance |
| 7-HC (Control) | 15 | 130.8 | Expected High Clearance |
Table 3: Human Hepatocyte Stability Data
| Candidate | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Interpretation |
|---|---|---|---|
| Candidate A | 5 | 194.1 | Very High Clearance |
| Candidate B | 38 | 25.8 | Low to Moderate Clearance |
| Candidate C | > 120 | < 8.1 | Very Low Clearance (Highly Stable) |
| Verapamil (Control) | 22 | 44.3 | Expected High Clearance |
Expert Interpretation of Results
-
Candidate A shows very rapid metabolism across all three systems. The high clearance in microsomes strongly suggests that Phase I (likely CYP-mediated) metabolism is a major elimination pathway, consistent with the expected O-demethylation of the methoxy group.[10] The similar high clearance in S9 and hepatocytes confirms this liability. This candidate would likely have poor oral bioavailability and a short duration of action in vivo.
-
Candidate B demonstrates a significant improvement in stability. The half-life is over 5-fold longer in microsomes compared to Candidate A. This validates our hypothesis that replacing the methoxy group with a difluoromethoxy bioisostere successfully blocked a primary metabolic hotspot.[22] The moderate clearance suggests it may have a more favorable pharmacokinetic profile.
-
Candidate C is highly stable in all systems, indicating that its core structure is resistant to both Phase I and Phase II metabolism. While high stability is often desirable, excessively low clearance could lead to drug accumulation and potential toxicity with chronic dosing.[1] Further safety and toxicological assessments would be crucial for this candidate.
This comparative data provides a clear, evidence-based rationale for advancing Candidate B and C while terminating further development of the metabolically labile Candidate A.
Caption: A decision tree for interpreting stability data.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of metabolic stability data hinges on robust and well-controlled experimental execution. Below are detailed, step-by-step protocols for the three key assays. Each protocol includes positive controls and minus-cofactor conditions to ensure the biological system is active and the observed metabolism is enzyme-driven.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]
-
Positive Control Compounds (e.g., Warfarin, Verapamil)
-
Acetonitrile with Internal Standard (IS) for reaction termination
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer on ice.[24] Prepare test compound working solutions by diluting the 10 mM stock to achieve a final incubation concentration of 1 µM.
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-cofactor" controls. To the minus-cofactor wells, add an equivalent volume of phosphate buffer. Immediately after, add the test compounds to start the incubation.[14]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[14] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[14][21]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14]
Protocol 2: S9 Fraction Stability Assay
Objective: To determine the rate of metabolism by both Phase I and cytosolic Phase II enzymes.
Procedure: The protocol is very similar to the microsomal assay, with the following key differences:
-
Biological Matrix: Use Liver S9 fraction at a final concentration of 1 mg/mL.[12]
-
Cofactors: In addition to the NADPH regenerating system for Phase I, the reaction mixture should be supplemented with cofactors for Phase II enzymes, such as UDPGA (for UGTs) and PAPS (for SULTs), to assess both pathways simultaneously.[12][16] A "minus-cofactor" control lacking all added cofactors is essential.
-
Interpretation: Comparing results with and without Phase II cofactors can help elucidate the relative contribution of each pathway to the compound's overall metabolism.
Protocol 3: Cryopreserved Hepatocyte Stability Assay
Objective: To measure metabolic clearance in a complete cellular system, providing the most physiologically relevant in vitro data.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[25]
-
Test Compounds (10 mM in DMSO)
-
Positive Control Compounds (e.g., Verapamil, 7-Hydroxycoumarin)
-
Collagen-coated 24- or 48-well plates
Procedure:
-
Cell Thawing & Plating: Rapidly thaw hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Dilute the cells in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[20][25]
-
Incubation: Add the hepatocyte suspension to the wells of a collagen-coated plate. Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker.[25]
-
Dosing: Prepare test compound working solutions in incubation medium (final concentration typically 1 µM). Add the dosing solution to the wells to initiate the experiment.[18]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture (cells + medium) and immediately quench with cold acetonitrile containing an internal standard.[18][19]
-
Sample Processing & Analysis: Homogenize or sonicate the samples to lyse the cells, ensuring extraction of any intracellular compound. Centrifuge to pellet debris and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate t½ and CLint as described for the other assays. The CLint value (µL/min/10⁶ cells) can be scaled to predict in vivo hepatic blood clearance using established models.[20][21]
Conclusion and Future Directions
The assessment of metabolic stability is a non-negotiable step in modern drug discovery. For compounds derived from the "this compound" scaffold, a systematic evaluation of metabolic fate is particularly crucial due to the presence of known metabolic liabilities. By employing a tiered in vitro strategy—starting with high-throughput microsomal assays and progressing to the gold-standard hepatocyte model—researchers can gain a comprehensive understanding of a compound's metabolic profile.
The comparative data presented herein clearly demonstrates how strategic chemical modifications, such as bioisosteric replacement of a labile methoxy group, can dramatically improve metabolic stability. This data-driven approach allows for the rational design of drug candidates with a higher probability of success in clinical development. The protocols provided serve as a robust framework for generating high-quality, reliable data to guide these critical decisions, ultimately accelerating the delivery of safe and effective medicines.
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A Researcher's Guide to Quantitative Reaction Kinetics: Leveraging 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Abstract
In the landscape of modern synthetic chemistry, a profound understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the development of robust and scalable synthetic routes. This guide provides a comprehensive comparison of "1-Chloro-5-fluoro-4-iodo-2-methoxybenzene" with alternative reagents for the quantitative analysis of reaction kinetics, particularly in the context of palladium-catalyzed cross-coupling reactions. Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their experimental design.
Introduction: The Critical Role of Kinetic Analysis
The quantitative study of reaction rates and mechanisms, known as reaction kinetics, provides the foundational knowledge for predicting how chemical reactions will behave under various conditions.[1][2] In pharmaceutical and industrial synthesis, a deep understanding of kinetics is not merely academic; it is essential for designing efficient, safe, and reproducible processes.[1] This guide focuses on the practical application of kinetic analysis in organic reactions, with a specific emphasis on the utility of halogenated aromatic compounds as probes and substrates.
"this compound" is a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms with varying reactivities, makes it an excellent candidate for detailed kinetic investigations of reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[3][4][5][6]
Comparative Analysis of Kinetic Probes
The choice of substrate is critical in designing a kinetic experiment. The ideal substrate should possess reactive sites that can be monitored selectively and quantitatively over the course of the reaction. Here, we compare "this compound" with other commonly used halogenated aromatics.
"this compound": A Multi-Faceted Probe
The distinct electronic and steric environments of the chloro, fluoro, and iodo substituents on this molecule allow for the differential study of oxidative addition, the often rate-determining step in many cross-coupling reactions. The iodine, being the most reactive halogen, will typically undergo oxidative addition first, followed by chlorine, and then fluorine, which is generally unreactive in standard cross-coupling conditions. This hierarchy of reactivity provides a built-in experimental control and allows for the sequential study of different carbon-halogen bond activations within a single reaction system.
Alternative Halogenated Aromatic Substrates
| Substrate | Key Features | Advantages | Disadvantages |
| 1-Chloro-4-iodobenzene | Two distinct halogens.[7] | Simpler product analysis. | Limited to studying two C-X bond activations. |
| 4-Chloroanisole | A single reactive site.[8] | Straightforward kinetic modeling. | Provides less mechanistic insight compared to multi-halogenated substrates. |
| 1-Chloro-4-nitrobenzene | Activated by a strong electron-withdrawing group.[9] | Enhanced reactivity for SNAr reactions. | The nitro group can interfere with certain catalytic cycles. |
| 2-Fluoro-4-methoxy-1-nitrobenzene | Activated fluorine for nucleophilic aromatic substitution.[10] | Useful for studying SNAr kinetics. | Not typically suitable for cross-coupling studies. |
Table 1: Comparison of Halogenated Aromatic Substrates for Kinetic Analysis.
The selection of an appropriate alternative depends on the specific reaction being investigated. For a general and comprehensive understanding of catalyst performance across different C-X bonds, "this compound" offers a distinct advantage.
Experimental Design for Kinetic Analysis
A robust kinetic analysis relies on the accurate and precise monitoring of reactant consumption and product formation over time. Several analytical techniques can be employed for this purpose.
In-Situ Monitoring Techniques
Real-time monitoring of a reaction provides the most detailed kinetic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique that allows for the simultaneous measurement of multiple species in a reaction mixture.[11][12] Both 1D and pseudo-2D experiments can be designed to track the concentrations of reactants, intermediates, and products.[11][13] For reactions involving "this compound", ¹⁹F NMR can be particularly insightful for monitoring the fate of the fluorine substituent.
-
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes like ReactIR™, is a powerful tool for monitoring the change in concentration of functional groups in real-time.[14][15][16][17] This technique is especially useful for tracking the formation and consumption of species with distinct IR absorptions.[16]
Offline Monitoring Techniques
When in-situ monitoring is not feasible, periodic sampling and analysis can provide valuable kinetic data.
-
Gas Chromatography (GC): GC is a highly sensitive method for separating and quantifying volatile compounds.[18][19][20] It is well-suited for monitoring the progress of many organic reactions by analyzing quenched aliquots taken at various time points.[18][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds and is a mainstay in reaction kinetics.
Experimental Workflow Diagram
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Safety Operating Guide
Guide to the Safe Disposal of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene: A Protocol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed protocol for the safe disposal of 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a halogenated aromatic compound, moving beyond simple instructions to explain the scientific rationale behind each procedural step.
Understanding the Hazard Profile: Why Specific Precautions are Crucial
This compound (CAS No. 153122-59-9) is a multi-halogenated aromatic compound. Its chemical structure necessitates careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acutely toxic (oral) : Harmful if swallowed[1].
-
Skin irritant : Causes skin irritation[1].
-
Serious eye irritant : Causes serious eye irritation[1].
-
Respiratory irritant : May cause respiratory irritation[1].
The presence of chlorine, fluorine, and iodine atoms on the benzene ring defines it as a halogenated organic compound . This classification is the single most important factor in determining its proper disposal pathway, as co-mingling with other waste streams is strictly prohibited and can lead to dangerous reactions and complex, costly disposal challenges[2][3].
| Hazard Classification | GHS Hazard Statement | Key Precaution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately[1]. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling[1]. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes[1]. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area, preferably within a certified chemical fume hood[1]. |
Immediate Safety & Handling: Your First Line of Defense
Before any procedure involving this compound, ensure you are operating in a controlled environment, preferably a chemical fume hood, to minimize inhalation exposure[1][4]. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection : Chemical safety goggles are required. A face shield should be used when there is a significant risk of splashing[5].
-
Hand Protection : Wear chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves are a minimum requirement, but it is best practice to consult a glove compatibility chart for extended use[6].
-
Body Protection : A fully buttoned lab coat must be worn to prevent skin contact[4].
In the event of an accidental exposure, immediate action is critical:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing and launder it before reuse[1][4].
-
Eye Contact : Flush the eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[1][5].
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical help[5].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and immediately call a poison control center or physician[1].
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is strict segregation as halogenated organic waste [3]. Mixing this waste with non-halogenated solvents or other waste streams is a common and costly mistake that complicates disposal and violates regulatory standards[2][7].
-
Action : Obtain a dedicated, chemically compatible, and leak-proof waste container, typically a high-density polyethylene (HDPE) container provided by your institution's Environmental Health & Safety (EHS) department[2][6][7].
-
Rationale : Using a designated container prevents accidental mixing with incompatible waste streams like acids, bases, or oxidizers, which could cause violent reactions[2][6]. Metal containers should be avoided as halogenated solvents can degrade to form acids that corrode the metal[6].
-
Action : Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and any other components in the waste mixture. Do not use abbreviations[4][7].
-
Rationale : Labeling from the outset ensures that the contents are always known, preventing accidental mixing and ensuring that subsequent users and disposal personnel are aware of the container's contents and associated hazards.
-
Action : Collect all waste containing this compound, including contaminated solids like silica gel or filter paper, in your labeled container. Keep the container tightly sealed when not in use[2][4].
-
Rationale : A sealed container prevents the release of vapors, which may be irritating or harmful[1]. It also minimizes the risk of spills.
-
Action : Store the sealed waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel, away from drains, and in a location where it will not be knocked over[7]. Ensure secondary containment (such as a larger plastic tub) is used to capture any potential leaks[6].
-
Rationale : The SAA is a regulatory-defined space for the short-term collection of hazardous waste. Storing waste here ensures it is managed safely and is ready for collection by EHS personnel. Secondary containment is a critical safeguard against environmental release in the event of a primary container failure.
-
Action : Once the container is full (do not exceed 90% capacity to allow for expansion) or you have finished the project, contact your institution's EHS office to arrange for a waste pickup[2][4].
-
Rationale : Final disposal of halogenated organic waste must be handled by licensed hazardous waste management professionals. The most common disposal method is high-temperature incineration at a permitted facility, which is necessary to break down the stable halogenated aromatic structure[3]. In-lab treatment or drain disposal is strictly forbidden[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this protocol, you ensure not only your own safety and that of your colleagues but also maintain the integrity of our research environment and our commitment to regulatory compliance.
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-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-4-iodobenzene.
-
Washington State University. (n.d.). Halogenated Solvents Safety. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736563, 1-Chloro-2-fluoro-4-iodobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779295, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
For the researcher pioneering advancements in pharmaceutical development, the introduction of novel halogenated aromatic compounds like 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene into a synthesis workflow is both a moment of opportunity and a critical juncture for rigorous safety evaluation. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this specific molecule. Our objective is to empower you with the causal understanding behind each safety recommendation, ensuring that your laboratory practices are not just compliant, but inherently self-validating.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
This compound is a poly-halogenated aromatic ether. Its hazard profile is dictated by the interplay of its functional groups. The primary, immediate hazards associated with this compound are significant irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1]
Inherent Chemical Instability and Reactivity:
While stable under recommended storage conditions, the presence of multiple halogen substituents, particularly the iodine atom, introduces potential reactivity concerns.[2] Halogenated aromatic compounds can undergo electrophilic substitution reactions, and the iodine atom can be displaced under certain conditions.[3][4] It is crucial to avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[2]
Toxicological Profile:
Although specific toxicological data for this compound is not extensively documented, the general class of halogenated hydrocarbons warrants a cautious approach.[5] Chronic exposure to some halogenated hydrocarbons has been linked to potential organ toxicity.[5] Therefore, minimizing all routes of exposure is paramount.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's known hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a full-face shield used in conjunction with goggles is required. This is to protect against the severe eye irritation potential of the compound.[1] |
| Hand Protection | Nitrile gloves are a suitable initial choice for incidental contact. However, due to the aromatic and halogenated nature of the compound, prolonged or direct contact requires gloves with higher chemical resistance, such as Viton™ or a double layer of nitrile gloves.[1][2][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.[7][8] |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron over the lab coat is recommended.[9] |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[5][10][11][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the routine handling of this compound.
Figure 1: A workflow diagram for the safe handling of this compound.
Step 1: Preparation
-
Documentation Review: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound and any relevant experimental protocols.[1]
-
PPE Adornment: Put on all required PPE as outlined in the table above. Ensure a proper fit, especially for your respirator if one is required.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare any necessary equipment and reagents within the hood.
Step 2: Handling
-
Weighing and Transfer: All weighing and transfer operations must be conducted inside the chemical fume hood to contain any dust or vapors.[1] Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Perform all subsequent experimental steps, including the reaction setup, within the fume hood. Ensure that the reaction vessel is appropriately secured.
-
Reaction Work-up: Any post-reaction work-up procedures, such as quenching, extraction, and purification, must also be carried out in the fume hood.
Step 3: Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol) followed by soap and water. All decontamination materials should be treated as hazardous waste.
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[12] Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[12][13][14][15][16]
-
Disposal: Dispose of the segregated waste according to your institution's Environmental Health and Safety (EH&S) guidelines. Never dispose of this chemical down the drain.[14][15]
Emergency Procedures: Preparedness is Key
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your supervisor and EH&S. Prevent the spread of the spill if it is safe to do so.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these principles of informed caution, you can confidently and safely incorporate this compound into your research, ensuring that your pursuit of scientific discovery is grounded in a culture of safety and responsibility.
References
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training.
- Guidance For Hazard Determination.
- Cartridge Selection. Northwestern University.
- Standard Operating Procedure for work with Chemical name/class: Iodine. (2018, November 2). Duke SMIF.
- OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC.
- Iodine Disposal For Businesses. Collect and Recycle.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
- Gloves - Tables of Properties and Resistances. University of California, Berkeley.
- Nitrile Glove Chemical-Comp
- Halogenated Solvents in Laboratories.
- Mr. Green, What Should Go Down the Drain?. (2015, January 5). Sierra Club.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- CHEMISTRY (862).
- Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. (2017, September 19). PubMed.
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging.
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
- Avoiding Solid Waste Contamination Problems from Iodine-131 P
- Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorin
- Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology (RSC Publishing).
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC | NIH.
- Halogen
- Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. (2025, January 15). Save My Exams.
Sources
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. savemyexams.com [savemyexams.com]
- 5. northwestern.edu [northwestern.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. oshacode.com [oshacode.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. sierraclub.org [sierraclub.org]
- 16. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
